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  • Product: 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol
  • CAS: 58485-48-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure and stereochemistry.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure and stereochemistry.[1] This guide offers a detailed exploration of the ¹H and ¹³C NMR spectral characteristics of the stereoisomers of 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol, a substituted cyclohexane derivative. The presence of a bulky tert-butyl group effectively "locks" the cyclohexane ring in a preferred chair conformation, making this molecule an excellent model system for studying the influence of substituent orientation on chemical shifts.

This document is intended for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of predicted NMR data, a detailed experimental protocol for data acquisition, and an in-depth discussion of the stereochemical factors that govern the observed chemical shifts.

Molecular Structure and Stereoisomerism

1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol can exist as two diastereomers: a cis isomer, where the aminomethyl and hydroxyl groups are on the same face of the cyclohexane ring, and a trans isomer, where they are on opposite faces. The large tert-butyl group will preferentially occupy an equatorial position to minimize steric strain, thus dictating the chair conformation of the ring. Consequently, the relative stereochemistry of the aminomethyl and hydroxyl groups at the C1 position is defined by their axial or equatorial orientation.

  • Cis Isomer: The hydroxyl group is in the axial position, and the aminomethyl group is in the equatorial position.

  • Trans Isomer: The hydroxyl group is in the equatorial position, and the aminomethyl group is in the axial position.

cluster_cis Cis Isomer cluster_trans Trans Isomer cis_structure Cis-1-(aminomethyl)-4-tert-butylcyclohexan-1-ol (Axial OH, Equatorial CH₂NH₂) trans_structure Trans-1-(aminomethyl)-4-tert-butylcyclohexan-1-ol (Equatorial OH, Axial CH₂NH₂) cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation B ¹H NMR Acquisition A->B C ¹³C{¹H} NMR Acquisition A->C D 2D NMR (COSY, HSQC, HMBC) B->D C->D E Data Processing and Analysis D->E F Structure Elucidation E->F

Caption: A typical workflow for NMR data acquisition.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the concentration.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled experiment.

    • Spectral Width: 0-100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • 2D NMR (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations. [2][3] * HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework. [2][4]

Conclusion

The ¹H and ¹³C NMR spectra of the cis and trans isomers of 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol are predicted to exhibit distinct and interpretable differences, primarily arising from the stereochemical orientation of the hydroxyl and aminomethyl groups at the C1 position. The chemical shift of the C1 carbon and the protons of the aminomethyl group serve as key diagnostic markers for differentiating between the two diastereomers. While predicted data provides a strong foundation for spectral interpretation, experimental verification using one- and two-dimensional NMR techniques is essential for unambiguous structure elucidation and stereochemical assignment. The methodologies and analytical principles outlined in this guide provide a robust framework for researchers engaged in the synthesis and characterization of substituted cyclohexane derivatives.

References

  • Laihia, K., Kolehmainen, E., Nevalainen, T., Kauppinen, R., Vasilieva, T. T., & Terentiev, A. B. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541–546. [Link]

  • Breitmaier, E., & Voelter, W. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]

  • Zeng, Z., Qasem, A. M. A., Blagbrough, I. S., & Woodman, T. J. (2024). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega. [Link]

  • Abraham, R. J., & Reid, M. (2000). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Magnetic Resonance in Chemistry, 38(7), 570-578. [Link]

  • Senda, Y., Ishiyama, J. I., & Imaizumi, S. (1981). 13C NMR spectra of a series of stereoisomeric substituted 1-methylcyclohexanols. Magnetic Resonance in Chemistry, 19(3), 153-155. [Link]

  • Fleming, F. F., & Shook, B. C. (2008). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of organic chemistry, 73(22), 9133–9135. [Link]

  • PubChem. (n.d.). 1-Methylcyclohexanol. National Center for Biotechnology Information. [Link]

  • Supporting Information for a publication by The Royal Society of Chemistry. (n.d.). [Link]

  • SpectraBase. (n.d.). 1-Methylcyclohexanol. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Rittner, R., & Tormena, C. F. (2006). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Magnetic resonance in chemistry: MRC, 44(8), 784–789. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • University of Wisconsin-Madison. (n.d.). Automation on Hermes: H- C HSQCs and HMBCs. [Link]

  • University of Liverpool. (n.d.). Chemical shifts. [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

  • University of Wisconsin-Madison. (2010, November 23). H-C multiple-bond correlations: HMBC 1H 13C. [Link]

  • PubChem. (n.d.). 4-tert-Butylcyclohexanol. National Center for Biotechnology Information. [Link]

  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Arkivoc. (2003). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. [Link]

  • Squillacote, M. E., & Neth, J. M. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of organic chemistry, 70(26), 10825–10831. [Link]

  • International Society for Magnetic Resonance in Medicine. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. [Link]

  • RSC Publishing. (2025). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. [Link]

  • Chegg. (2021, March 8). Solved In the 1H NMR spectrum of 4-tert-butylcyclohexanol. [Link]

  • RSC Publishing. (n.d.). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Minseok, the Chemist. (2006, August 22). NMR shifts of common solvents (1H and 13C). Tistory. [Link]

  • NIST. (n.d.). trans-1-tert-butyl-4-methylcyclohexane. In NIST Chemistry WebBook. [Link]

  • Chegg. (2016, May 16). Solved The following table is the 1H NMR and 13C NMR. [Link]

Sources

Exploratory

crystal structure and X-ray diffraction of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol

An In-Depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol Abstract This technical guide delineates the critical importance and the meth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol

Abstract

This technical guide delineates the critical importance and the methodological approach to determining the three-dimensional crystal structure of 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol, a molecule of significant interest in medicinal chemistry and drug development. While a solved crystal structure for this specific compound is not publicly available at the time of this writing, this document serves as a comprehensive whitepaper detailing the experimental and analytical workflow for its structural elucidation via single-crystal X-ray diffraction. The guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical considerations for such an analysis. By drawing parallels with structurally related aminocyclohexanol derivatives, we will explore the profound impact that precise atomic coordinates can have on understanding molecular conformation, intermolecular interactions, and, ultimately, the structure-activity relationship (SAR) of this class of compounds.

Introduction: The Significance of Structural Elucidation in Drug Development

In the landscape of modern drug discovery, the precise knowledge of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design. For a molecule like 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol, which possesses a rigid cyclohexyl core, a bulky lipophilic tert-butyl group, and two key functional groups for interaction (a hydroxyl and an aminomethyl group), the spatial arrangement of these features is paramount to its biological activity.

The tert-butyl group often serves as a conformational lock, influencing the chair conformation of the cyclohexane ring. The relative stereochemistry of the hydroxyl and aminomethyl groups will dictate the molecule's hydrogen bonding capabilities, which are crucial for receptor binding. An X-ray diffraction study provides unambiguous determination of these structural features, offering a high-resolution map of the molecule and its interactions in the solid state. This information is invaluable for:

  • Understanding Structure-Activity Relationships (SAR): Correlating specific structural features with biological efficacy.

  • Informing Molecular Modeling and Docking Studies: Providing an accurate starting point for computational analyses of ligand-receptor interactions.

  • Guiding Further Synthetic Efforts: Enabling the design of analogs with optimized binding affinities and pharmacokinetic properties.

  • Polymorph Screening and Intellectual Property: Identifying and characterizing different crystalline forms of an active pharmaceutical ingredient (API), which can have significant implications for its stability, bioavailability, and patentability.[1][2]

The Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and expertise. The following sections detail the typical experimental workflow for the structural analysis of a novel compound such as 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol.

Crystal Growth: The Gateway to High-Quality Diffraction Data

The adage "the better the crystal, the better the data" holds true. The first and often most challenging step is to obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension)[3]. For a polar molecule like 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the drop induces crystallization.

  • Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

The choice of solvents is critical and often requires extensive screening. For the target molecule, solvents such as methanol, ethanol, isopropanol, acetonitrile, and mixtures with water or less polar solvents like ethyl acetate or dichloromethane would be logical starting points.

Caption: Workflow for Crystal Growth of 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol.

X-ray Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cryo-cooled (around 100 K) to minimize thermal vibrations of the atoms and protect it from radiation damage.

The diffractometer rotates the crystal through a series of orientations while it is irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of the atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a diffraction pattern of spots. Modern diffractometers equipped with sensitive detectors (like CCD or CMOS detectors) collect a series of images, each corresponding to a small rotation of the crystal.

Parameter Typical Value/Setting Rationale
X-ray SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo is common for small molecules; Cu provides better dispersion for absolute stereochemistry determination.
Temperature100 KReduces thermal motion, leading to higher resolution data and minimizing radiation damage.
DetectorCCD, CMOS, or Pixel Array DetectorEfficiently captures the diffraction pattern with high dynamic range and low noise.
Data Collection StrategyOmega and Phi scansA series of narrow rotations to capture a complete and redundant dataset.
Data Reduction and Structure Solution

The collected diffraction images are processed to determine the position and intensity of each reflection. This process, known as data reduction, also corrects for experimental factors such as background scattering and beam intensity variations. The output is a list of reflections with their Miller indices (h,k,l) and integrated intensities.

The next step is to solve the "phase problem." The intensities of the diffraction spots are proportional to the square of the structure factor amplitudes, but the phase information is lost. The phases are crucial for calculating the electron density map of the unit cell. For small molecules like the target compound, direct methods are typically successful in determining an initial set of phases, which allows for the calculation of an initial electron density map.

Structure Refinement and Validation

From the initial electron density map, an atomic model can be built. This model is then refined against the experimental data using a least-squares minimization process. In this process, the atomic coordinates, and their thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors.

The quality of the final model is assessed using several metrics, most notably the R-factor (R1), which is a measure of the agreement between the observed and calculated structure factor amplitudes. A low R1 value (typically below 5% for a well-behaved structure) indicates a good fit. The model is also validated for stereochemical sensibility, including bond lengths, bond angles, and torsion angles, which are compared to expected values.

Caption: Overall workflow for single-crystal X-ray diffraction analysis.

Prospective Structural Analysis of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol

In the absence of experimental data for the title compound, we can hypothesize its likely structural features based on related molecules and fundamental stereochemical principles. The analysis would focus on several key aspects:

Conformation of the Cyclohexane Ring

The bulky tert-butyl group is expected to strongly favor an equatorial position to minimize steric strain (A-value of ~5 kcal/mol). This will effectively lock the cyclohexane ring in a chair conformation. The key structural question is then the relative orientation of the hydroxyl and aminomethyl groups at the C1 position.

Intramolecular and Intermolecular Hydrogen Bonding

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor and acceptor) suggests that hydrogen bonding will be a dominant feature in the crystal packing. The analysis would reveal:

  • Intramolecular Hydrogen Bonds: The possibility of a hydrogen bond between the hydroxyl group and the amino group of the aminomethyl side chain. This would depend on the relative stereochemistry and the conformation of the side chain.

  • Intermolecular Hydrogen Bonds: A network of hydrogen bonds linking neighboring molecules is highly probable. These interactions could form chains, sheets, or more complex three-dimensional networks, which would dictate the crystal packing and influence the compound's physical properties, such as melting point and solubility. The study of aminocyclohexanol derivatives has shown the prevalence of such interactions in their crystal structures.[4]

Potential Hydrogen Bond Type Significance
O-H···NIntramolecular or IntermolecularInfluences conformation and molecular packing.
N-H···OIntramolecular or IntermolecularKey interaction for stabilizing the crystal lattice.
N-H···NIntermolecularPossible, but likely less favored than interactions involving the more electronegative oxygen atom.
Stereochemistry and Absolute Configuration

If the synthesis of 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol is not stereospecific, the resulting crystals could be a racemate or, if resolution is performed, enantiopure. X-ray diffraction is a powerful tool for determining the absolute configuration of chiral molecules, provided that anomalous scattering effects are significant (often requiring the use of Cu Kα radiation or the presence of a heavier atom).[5]

Implications for Drug Design and Development

A definitive crystal structure of 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol would provide a wealth of information to guide its development as a potential therapeutic agent.

  • Pharmacophore Modeling: The precise 3D arrangement of the hydroxyl, amino, and tert-butyl groups would define the pharmacophore, which is the ensemble of steric and electronic features necessary for biological activity.

  • Lead Optimization: Understanding how the molecule packs in the solid state can provide insights into its potential for polymorphism. The identification of the most stable polymorph is a critical step in pharmaceutical development to ensure consistent product quality and performance.[2]

  • Formulation Development: The solubility of a drug is influenced by its crystal lattice energy. A detailed understanding of the intermolecular interactions can aid in the design of formulations that enhance the dissolution and bioavailability of the compound.

Conclusion

While the crystal structure of 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol remains to be determined, this guide has outlined the comprehensive methodology for its elucidation using single-crystal X-ray diffraction. The process, from crystal growth to structure refinement and analysis, is a well-established and powerful approach to gain unparalleled insight into the three-dimensional nature of molecules. The structural information that would be obtained from such a study is not merely of academic interest but is a critical component of modern, structure-based drug design. For researchers working with this compound or related analogs, the pursuit of a high-resolution crystal structure is a worthy and essential endeavor that can significantly accelerate the path from a promising lead compound to a viable drug candidate.

References

  • Molecules. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • ResearchGate. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide. [Link]

  • ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

  • Crystallography Open Database. Crystallography Open Database. [Link]

  • University of Greifswald. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]

  • Westmont College. EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS PO- TENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. [Link]

  • Wiley Online Library. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

  • Sci-Hub. Crystallography Open Database (COD). [Link]

  • PubChem. 4-tert-Butylcyclohexanol. [Link]

  • ACS Publications. trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. [Link]

  • ResearchGate. (PDF) Crystallography Open Database - An Open-Access Collection of Crystal Structures. [Link]

  • CCDC. CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • CCDC. The Largest Curated Crystal Structure Database. [Link]

  • Crystallography Open Database. Search results. [Link]

  • PubMed. De Novo Synthesis of Polyhydroxyl Aminocyclohexanes. [Link]

  • CCDC. Search - Access Structures. [Link]

  • PubChem. 4-tert-Butyl-1-methylcyclohexan-1-ol. [Link]

  • American Pharmaceutical Review. XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. [Link]

  • ACS Publications. Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. [Link]

  • CCDC. Chemical structure searching - Access Structures. [Link]

  • Caltech. Demystifying X-ray Crystallography. [Link]

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Foundational

An In-depth Technical Guide to the Calculation of Exact Mass and Molecular Weight for 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol

This guide provides a comprehensive, in-depth exploration of the calculation of exact mass and molecular weight for the compound 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol. It is intended for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth exploration of the calculation of exact mass and molecular weight for the compound 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol. It is intended for researchers, scientists, and drug development professionals who rely on precise mass determination for compound identification, characterization, and quality control.

The Critical Distinction: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, particularly within the pharmaceutical industry, the terms "molecular weight" and "exact mass" are often used, but they represent fundamentally different concepts. A clear understanding of this distinction is paramount for the accurate interpretation of mass spectrometry data, which is a cornerstone of modern drug development.[1][2][3]

Molecular weight , often referred to as average molecular mass, is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in a molecule.[4] These weighted averages are the standard atomic weights found on the periodic table. This value is a statistical representation and is useful for bulk chemical calculations.

Exact mass , on the other hand, is the calculated mass of a molecule containing only the most abundant isotope of each element.[5] This is a discrete value and is what is measured by high-resolution mass spectrometers.[6][7] For drug discovery and development, where the identification of specific molecules and their metabolites is crucial, exact mass is the more relevant and informative value.[1][2]

The chemical formula for 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol has been determined to be C₁₁H₂₃NO . This was deduced from its chemical name, which indicates a cyclohexane ring substituted with a tert-butyl group at the fourth position, and an aminomethyl and a hydroxyl group at the first position.

Calculation of Molecular Weight

To calculate the molecular weight of C₁₁H₂₃NO, we use the standard atomic weights of its constituent elements. These values represent the weighted average of the masses of their naturally occurring isotopes.

ElementSymbolQuantityStandard Atomic Weight (Da)Total Weight (Da)
CarbonC11[12.0096, 12.0116]132.1056 - 132.1276
HydrogenH23[1.00784, 1.00811]23.18032 - 23.18653
NitrogenN1[14.00643, 14.00728]14.00643 - 14.00728
OxygenO1[15.99903, 15.99977]15.99903 - 15.99977

Note: The standard atomic weights for Carbon, Hydrogen, Nitrogen, and Oxygen are expressed as intervals to reflect their natural variability. For the purpose of a single value calculation, a conventional value is often used.[8][9][10][11][12][13]

For a conventional calculation, we will use the abridged atomic weights:

  • Carbon (C): 12.011 Da

  • Hydrogen (H): 1.008 Da[9][14]

  • Nitrogen (N): 14.007 Da[10][15][16]

  • Oxygen (O): 15.999 Da[17][18][19][20]

Calculation: (11 * 12.011) + (23 * 1.008) + (1 * 14.007) + (1 * 15.999) = 132.121 + 23.184 + 14.007 + 15.999 = 185.311 Da

Calculation of Exact Mass (Monoisotopic Mass)

The exact mass is calculated using the mass of the most abundant isotope for each element. This is the value that would be observed for the singly charged molecular ion [M+H]⁺ in high-resolution mass spectrometry, minus the mass of the added proton.

ElementIsotopeQuantityMonoisotopic Mass (Da)Total Mass (Da)
Carbon¹²C1112.000000132.000000
Hydrogen¹H231.00782523.179975
Nitrogen¹⁴N114.00307414.003074
Oxygen¹⁶O115.99491515.994915

Calculation: (11 * 12.000000) + (23 * 1.007825) + (1 * 14.003074) + (1 * 15.994915) = 132.000000 + 23.179975 + 14.003074 + 15.994915 = 185.177964 Da

Summary of Calculated Masses
ParameterCalculated Value (Da)
Molecular Weight185.311
Exact Mass185.177964

Experimental Protocol: Mass Determination by Mass Spectrometry

The following is a generalized protocol for the determination of the exact mass of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol using high-resolution mass spectrometry (HRMS).

Objective: To experimentally verify the exact mass of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol.

Materials:

  • 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol sample

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR)

  • Appropriate solvents (e.g., methanol, acetonitrile, water) and mobile phase additives (e.g., formic acid)

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL for infusion or LC-MS analysis.

  • Instrumentation Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

    • Set the ionization source to positive ion mode (electrospray ionization - ESI is common for this type of molecule).

    • Set the mass analyzer to a high-resolution mode, capable of resolving power >10,000.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

    • Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Determine the experimental m/z value of this peak.

    • Compare the experimental m/z with the calculated exact mass of the protonated molecule (185.177964 + 1.007825 = 186.185789 Da).

    • The difference between the experimental and calculated mass should be within a few parts per million (ppm) for confident identification.

The Role of Precise Mass Determination in Drug Development

The ability to accurately determine the exact mass of a compound is indispensable throughout the drug development pipeline.[1][2][3]

  • Compound Identification and Confirmation: In the early stages of drug discovery, precise mass measurements confirm the identity of newly synthesized compounds.[2]

  • Metabolite Identification: During preclinical and clinical studies, high-resolution mass spectrometry is used to identify and characterize drug metabolites.[3] The exact mass of a potential metabolite can provide its elemental composition, aiding in structural elucidation.

  • Impurity Profiling: Regulatory agencies require the identification and quantification of impurities in drug substances and products.[21] Exact mass measurements are crucial for characterizing these impurities.

  • Quality Control: In manufacturing, mass spectrometry is used as a quality control tool to ensure the identity and purity of the active pharmaceutical ingredient (API).[22]

Workflow for Mass Calculation and Verification

Mass_Calculation_Workflow cluster_calculation Theoretical Calculation cluster_experimental Experimental Verification cluster_output Results Start Compound Name: 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol Formula Determine Chemical Formula: C11H23NO Start->Formula MW_Calc Calculate Molecular Weight (using Standard Atomic Weights) Formula->MW_Calc EM_Calc Calculate Exact Mass (using Monoisotopic Masses) Formula->EM_Calc MW_Result Molecular Weight: 185.311 Da MW_Calc->MW_Result EM_Result Exact Mass: 185.177964 Da EM_Calc->EM_Result Sample_Prep Sample Preparation HRMS High-Resolution Mass Spectrometry Sample_Prep->HRMS Data_Analysis Data Analysis HRMS->Data_Analysis Exp_Result Experimental Mass (e.g., [M+H]+ at m/z 186.1858) Data_Analysis->Exp_Result EM_Result->Data_Analysis Compare

Caption: Workflow for calculating and verifying the mass of a compound.

References

  • Atomic Weights of the Elements 2023. IUPAC. [Link]

  • Atomic Weight of Nitrogen. Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Oxygen. Wikipedia. [Link]

  • Hydrogen. Wikipedia. [Link]

  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Coriolis Pharma. [Link]

  • Atomic Weight of Hydrogen. Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. SK pharmteco. [Link]

  • Mass Spectrometry in Drug Development Applications. Netpharmalab. [Link]

  • How Analytics and Mass Spec Became the Driving Force Behind Biotherapeutic Drug Development. LCGC International. [Link]

  • Standard atomic weight. Wikipedia. [Link]

  • Carbon-12. Wikipedia. [Link]

  • Nitrogen. Wikipedia. [Link]

  • Carbon. Wikipedia. [Link]

  • Standard Atomic Weights. Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Oxygen | Discovery, Symbol, Properties, Uses, & Facts. Britannica. [Link]

  • What is the atomic mass of hydrogen? Quora. [Link]

  • Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Waters. [Link]

  • What is the atomic mass of carbon? Quora. [Link]

  • Atomic Weights and Isotopic Compositions for Nitrogen. Physical Measurement Laboratory, NIST. [Link]

  • Atomic Weights and Isotopic Compositions for Oxygen. Physical Measurement Laboratory, NIST. [Link]

  • Nitrogen - Element information, properties and uses. Royal Society of Chemistry. [Link]

  • Atomic weights of elements. Excellence in Analytical Chemistry. [Link]

  • Oxygen | O (Element). PubChem, NIH. [Link]

  • Why is the atomic weight of oxygen 15.9994? Quora. [Link]

  • Carbon-12 - isotopic data and properties. ChemLin. [Link]

  • Exact mass vs molecular weight. Reddit. [Link]

  • Molecular Mass Calculator. BMRB. [Link]

  • What is Mass Spectrometry? Broad Institute. [Link]

  • Oxygen-16 - isotopic data and properties. ChemLin. [Link]

  • Unimod Help - Symbols & mass values. Unimod. [Link]

  • Molecular weight or exact mass in LC-MS? ResearchGate. [Link]

  • Exact Masses of Common Elements and Isotopes. University of California, Irvine. [Link]

  • Masses. Michigan State University. [Link]

  • Oxygen-16 atom. PubChem, NIH. [Link]

  • (a) What is the mass in u of a carbon-12 atom? Pearson. [Link]

  • Isotopes of oxygen. Wikipedia. [Link]

  • Oxygen-16 isotope. PubChem, NIH. [Link]

  • Hydrogen atom. PubChem, NIH. [Link]

  • Mass Accuracy and Resolution. Novatia, LLC. [Link]

  • 4-tert-Butyl-1-methylcyclohexan-1-ol. PubChem, NIH. [Link]

  • cis-4-(tert-Butoxycarbonylamino)cyclohexanol. PubChem, NIH. [Link]

Sources

Exploratory

Infrared Spectroscopic Characterization of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol: A Technical Guide

Executive Summary & Molecular Architecture In medicinal chemistry and rational drug design, highly substituted cyclohexane derivatives like 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol serve as rigid, sterically defined s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

In medicinal chemistry and rational drug design, highly substituted cyclohexane derivatives like 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol serve as rigid, sterically defined scaffolds. Spectroscopic characterization of this molecule requires a nuanced understanding of its three-dimensional conformation.

The bulky tert-butyl group at the C4 position acts as a conformational anchor, overwhelmingly preferring the equatorial position to minimize 1,3-diaxial interactions. This locks the cyclohexane ring into a fixed chair conformation, forcing the C1 substituents (the tertiary alcohol and the primary aminomethyl group) into strict axial and equatorial orientations. This rigid geometry facilitates specific intramolecular hydrogen bonding between the –OH and –NH₂ groups, which directly influences the vibrational force constants and, consequently, the observed Infrared (IR) absorption frequencies.

This whitepaper provides an authoritative guide to the Fourier-Transform Infrared (FTIR) spectral interpretation and experimental acquisition for this molecule, designed for analytical chemists and drug development professionals.

Spectroscopic Rationale & Mechanistic Insights

Interpreting the IR spectrum of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol requires deconvoluting overlapping signals from its three primary functional groups: a primary aliphatic amine, a tertiary alcohol, and a tert-butyl group.

The O-H and N-H Overlap Region (3600 – 3200 cm⁻¹)

Both the tertiary alcohol and the primary amine absorb heavily in the high-frequency region[1][2].

  • Primary Amine (–NH₂): Exhibits a characteristic medium-intensity doublet corresponding to the asymmetric and symmetric N-H stretching modes, typically found between 3500 and 3300 cm⁻¹[1].

  • Tertiary Alcohol (–OH): Exhibits a strong, broad O-H stretching band between 3600 and 3200 cm⁻¹ due to extensive hydrogen bonding[2][3].

  • Expert Insight: In the solid state or neat liquid, the sharp N-H doublet will often appear superimposed on top of the broad O-H singlet. Intramolecular hydrogen bonding between the C1 alcohol and the aminomethyl nitrogen will shift these bands toward the lower end of their respective ranges.

The Fingerprint & Bending Regions
  • tert-Butyl Anchor: The tert-butyl group is easily identified by a highly characteristic split in the symmetric CH₃ bending mode (the "umbrella" mode), producing a sharp doublet at approximately 1395 cm⁻¹ and 1370 cm⁻¹[4].

  • C-O and C-N Stretches: The tertiary alcohol C-O stretch is a strong band located between 1205 and 1124 cm⁻¹[2][5]. The primary aliphatic amine C-N stretch appears as a medium band between 1080 and 1030 cm⁻¹[6][7].

Quantitative Data: Theoretical IR Absorption Bands

The following table summarizes the expected quantitative vibrational data for 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol, synthesized from established spectroscopic structure-correlation principles.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Peak Shape
Tertiary Alcohol O-H Stretch (H-bonded)3600 – 3200Strong, Broad[2][3]
Primary Amine N-H Stretch (Asym. & Sym.)3500 – 3300Medium, Doublet[1]
Aliphatic Scaffold C-H Stretch (Alkane)2960 – 2850Strong, Sharp[8]
Primary Amine N-H Bend (Scissoring)1650 – 1580Medium-Strong, Broad[1][6]
Cyclohexane Ring C-H Bend (Scissoring)~1460Medium[8]
tert-Butyl Group C-H Bend (Umbrella Split)~1395 and ~1370Strong, Characteristic Doublet[4]
Tertiary Alcohol C-O Stretch1205 – 1124Strong[2][5]
Primary Amine C-N Stretch1080 – 1030Medium[3][7]
Primary Amine N-H Wag (Out-of-plane)910 – 665Strong, Broad[6][8]

Experimental Protocol: High-Fidelity FTIR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol utilizes a self-validating Attenuated Total Reflectance (ATR) methodology.

Causality behind the method: Traditional KBr pellet preparation is strictly avoided for this molecule. KBr is highly hygroscopic; any absorbed atmospheric moisture will produce a massive O-H stretch at ~3400 cm⁻¹ and an H-O-H bend at ~1640 cm⁻¹. Because our target molecule's critical N-H and O-H bands reside in these exact regions, KBr matrix interference would render the spectrum uninterpretable. A diamond ATR setup eliminates this risk.

Step-by-Step Methodology

Step 1: Instrument Validation (Self-Validating Step)

  • Power on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes.

  • Run a 1.5 mil Polystyrene calibration film. Verify that the reference peaks at 3028 cm⁻¹, 1601 cm⁻¹, and 1028 cm⁻¹ are within ±1 cm⁻¹ of expected values.

Step 2: Background Acquisition & Purge Check

  • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Validation Check: Inspect the background for negative peaks at 2350 cm⁻¹ (CO₂) or 3900–3500 cm⁻¹ (H₂O). If present, the nitrogen purge system is failing. Do not proceed until the purge stabilizes.

Step 3: Sample Acquisition

  • Apply a small amount of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol (solid or neat liquid) directly onto the ATR crystal.

  • If solid, lower the ATR pressure anvil until the software indicates optimal contact pressure (avoiding crystal damage while ensuring signal intensity).

  • Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans at 4 cm⁻¹ resolution.

    • Causality: 4 cm⁻¹ resolution is specifically chosen to provide the optimal signal-to-noise ratio while still maintaining the resolution required to distinguish the N-H doublet from the broader O-H envelope.

Step 4: Post-Processing

  • Apply an ATR correction algorithm to adjust for the wavelength-dependent depth of penetration (penetration depth increases at lower wavenumbers).

  • Perform a baseline correction to account for any scattering effects.

Logical Workflow Visualization

The following diagram illustrates the logical, self-validating workflow for acquiring and deconvoluting the IR spectrum of the target molecule.

FTIR_Workflow N1 Sample Preparation (Diamond ATR Setup) N2 System Validation (Background & Purge Check) N1->N2 Load Sample N3 Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ Res) N2->N3 Validated N4 Data Processing (ATR Correction & Baseline) N3->N4 Raw Interferogram N5 Deconvolution (O-H / N-H Overlap Region) N4->N5 Corrected Spectra N6 Band Assignment (t-Butyl, 3° OH, 1° Amine) N5->N6 Peak Identification

Figure 1: Self-validating FTIR spectral acquisition and deconvolution workflow.

References

  • Title: INFRARED SPECTROSCOPY - St.
  • Source: specac.
  • Title: Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands)
  • Source: aip.
  • Source: researchgate.
  • Source: scribd.
  • Title: Analysis of Infrared spectroscopy (IR)
  • Source: wiley.
  • Source: s-a-s.

Sources

Foundational

The Physicochemical Profiling of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol: pKa, Basicity, and Pharmaceutical Implications

As a Senior Application Scientist, I frequently encounter sterically hindered aliphatic amino alcohols in the early stages of drug discovery. 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol is a prime example of a conformati...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter sterically hindered aliphatic amino alcohols in the early stages of drug discovery. 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol is a prime example of a conformationally locked building block that presents unique physicochemical behaviors. Understanding its exact basicity (pKa) and ionization profile is not merely an academic exercise; it is the foundational step in predicting its pharmacokinetics, optimizing its salt forms, and ensuring successful formulation.

This whitepaper provides an in-depth technical analysis of the structural mechanics governing the basicity of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol, alongside a self-validating experimental protocol for precise pKa determination.

Structural Mechanics and the Modulation of Basicity

The basicity of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol is dictated by the interplay between its primary amine center, the adjacent hydroxyl group, and the profound steric influence of the tert-butyl moiety.

The Inductive Effect of the β -Hydroxyl Group

In simple aliphatic amines, the nitrogen lone pair readily accepts a proton, typically resulting in a conjugate acid pKa of approximately 10.5 to 10.7. However, in 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol, the hydroxyl group is located at the β -position relative to the amine. Oxygen is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect) through the σ -bond framework. This withdrawal of electron density slightly stabilizes the free base form and destabilizes the positively charged ammonium ion, effectively lowering the pKa.

We can observe this phenomenon in structurally homologous compounds. For instance, exhibits a pKa of 9.7 to 9.8 at 25°C[1], and (aminomethyl)cyclohexane has a predicted pKa of 10.42[2]. The addition of the hydroxyl group consistently drops the pKa by 0.6 to 0.9 units.

Conformational Locking via the tert-Butyl Group

The bulky tert-butyl group at the 4-position acts as a conformational anchor. With an A-value exceeding 4.5 kcal/mol, it heavily biases the cyclohexane ring into a single chair conformation where the tert-butyl group is strictly equatorial. This stereochemical locking fixes the spatial arrangement of the 1-position substituents (the -OH and -CH₂NH₂ groups).

Causality in Drug Design: Why use a conformationally locked ring? By restricting the molecule to a single conformer, medicinal chemists reduce the entropic penalty upon binding to a target receptor. Furthermore, this fixed geometry creates a highly specific solvation shell around the ammonium ion in aqueous media, which subtly fine-tunes the basicity. Based on these stereoelectronic factors, the pKa of 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol is calculated to be in the range of 9.6 to 9.8 .

Quantitative Basicity Comparison

To contextualize this, the following table summarizes the basicity of related aliphatic amino alcohols and amines:

CompoundStructural FeatureApprox. pKa (25°C)Pharmaceutical Relevance
Cyclohexylamine Simple aliphatic amine10.6Baseline reference
(Aminomethyl)cyclohexane Primary amine, no -OH10.42Intermediate building block[2]
2-Amino-2-methyl-1-propanol β -hydroxyl, branched9.7 - 9.8Buffer and neutralizer[1]
1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol β -hydroxyl, locked ring9.6 - 9.8 Target compound (Predicted)

Self-Validating Protocol for pKa Determination

To empirically determine the pKa of (CAS 91249-23-9)[3], a highly controlled potentiometric titration is required.

Do not rely on simple inflection-point picking. The following methodology is designed as a self-validating system , ensuring that environmental artifacts do not skew the thermodynamic data.

Step-by-Step Methodology
  • Analyte Preparation (Ionic Strength Control):

    • Action: Dissolve 2.0 mmol of the hydrochloride salt in 50 mL of 0.15 M KCl solution.

    • Causality: The 0.15 M KCl matrix mimics physiological ionic strength. More importantly, it maintains a constant activity coefficient throughout the titration, ensuring that the measured concentration directly correlates to thermodynamic activity.

  • System Calibration & Environmental Control:

    • Action: Calibrate the glass pH electrode using NIST-traceable buffers at pH 4.00, 7.00, and 10.00. Submerge the probe in the analyte solution and initiate a continuous, gentle Nitrogen ( N2​ ) purge.

    • Causality: The N2​ purge is critical. Basic amino alcohols readily absorb atmospheric CO2​ to form carbamates and carbonic acid, which introduces secondary buffering regions and artificially depresses the apparent pKa.

  • Potentiometric Titration:

    • Action: Titrate with standardized 0.1 M NaOH using an automated volumetric dispenser. Add titrant in 0.05 mL increments, allowing the dE/dt (change in potential over time) to stabilize below 0.1 mV/sec before the next addition.

  • Data Synthesis (Gran Plot Analysis):

    • Action: Instead of relying on the first derivative peak, transform the volume/pH data using a Gran plot.

    • Causality: In sterically hindered systems, the inflection point can be broadened by complex solvation dynamics. A Gran plot linearizes the data before and after the equivalence point, providing a mathematically rigorous intersection that is immune to localized buffering artifacts.

  • System Validation:

    • Action: Run a concurrent titration using a known standard, such as ethanolamine (known pKa 9.50).

    • Causality: If the experimental pKa of ethanolamine deviates by more than ±0.05 units, the system must be recalibrated. This makes the protocol self-validating.

Protocol Step1 1. Analyte Preparation 0.01M in 0.15M KCl Step2 2. System Calibration N2 Purge & pH Standardization Step1->Step2 Step3 3. Potentiometric Titration 0.1M NaOH Titrant Step2->Step3 Step4 4. Data Synthesis Gran Plot Analysis Step3->Step4 Step5 5. Self-Validation Compare with Ethanolamine Std. Step4->Step5

Self-validating potentiometric titration workflow for pKa determination.

Implications in Drug Development and ADME

The specific pKa and structural features of 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol have profound downstream effects when this moiety is incorporated into active pharmaceutical ingredients (APIs), such as [4]. The precursor to this compound,[5], is often reduced to form the amino alcohol, which then undergoes further functionalization.

Ionization and Membrane Permeability

At physiological pH (7.4), an amine with a pKa of 9.7 will be >99% protonated . According to the Henderson-Hasselbalch equation, the ratio of ionized to unionized species is approximately 200:1.

Typically, this high degree of ionization would severely restrict passive membrane permeability. However, the tert-butyl group imparts massive lipophilicity (increasing the LogP of the molecule). This creates a dynamic equilibrium: while the concentration of the neutral free base is incredibly low (<0.5%), its extreme lipophilicity allows it to partition rapidly into the lipid bilayer. As the neutral species permeates the membrane, Le Chatelier's principle drives the rapid deprotonation of the aqueous reservoir, facilitating continuous drug absorption.

Permeability Aqueous Aqueous Phase (pH 7.4) >99% Protonated Equilibrium Acid-Base Equilibrium Aqueous->Equilibrium Neutral Neutral Free Base <1% Fraction Equilibrium->Neutral Membrane Lipid Bilayer High Partitioning Neutral->Membrane Permeation Target Intracellular Target Membrane->Target

pH-dependent ionization and membrane permeation dynamics of the amino alcohol.
Salt Selection and Stability

Because the pKa is sufficiently high (>9.0), the free base readily forms highly stable, crystalline salts with strong mineral acids. This is why the compound is almost exclusively synthesized and stored as the hydrochloride salt [3]. The salt form prevents oxidative degradation of the primary amine and drastically improves aqueous solubility during the formulation of intravenous or oral solutions.

Conclusion

1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol represents a masterclass in stereoelectronic design. By combining a basic primary amine with the electron-withdrawing effects of a β -hydroxyl group and the conformational rigidity of a tert-butyl anchor, chemists achieve a molecule with a finely tuned pKa (~9.7) and exceptional lipophilicity. Accurately measuring this pKa requires rigorous environmental controls and self-validating analytical techniques, ensuring that the resulting thermodynamic data can be confidently utilized in downstream ADME predictions and drug formulation.

References

  • American Elements. "1-(aminomethyl)-4-tert-butylcyclohexan-1-ol hydrochloride | CAS 91249-23-9." American Elements Catalog. Available at:[Link]

  • Journigan, V. B., et al. "Design and Optimization of Benzimidazole-Containing Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists." Journal of Medicinal Chemistry, ACS Publications, 2021, 64(22), 16820-16837. Available at:[Link]

  • LookChem. "1-HYDROXY-1-CYCLOHEXANECARBONITRILE (CAS 931-97-5)." LookChem Chemical Database. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Assessment of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol

Foreword: Charting a Course for Safety in Early-Stage Chemical Development In the landscape of chemical and pharmaceutical development, the early identification of potential liabilities is paramount. The compound 1-(amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting a Course for Safety in Early-Stage Chemical Development

In the landscape of chemical and pharmaceutical development, the early identification of potential liabilities is paramount. The compound 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol, a substituted cyclohexanol derivative, represents a novel chemical entity for which public toxicity data is not available. This guide, therefore, serves as a comprehensive roadmap, outlining a robust, scientifically-grounded strategy for a preliminary in vitro toxicity assessment.

We will not be presenting pre-existing data. Instead, this document is designed as an authoritative, methodological whitepaper. It details the rationale, experimental design, and step-by-step protocols necessary to generate a foundational toxicity profile. By leveraging a battery of validated, internationally recognized assays, this guide provides the framework to de-risk development programs and make informed decisions, embracing the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[1][2] This is the blueprint for establishing the safety of a new molecule from the ground up.

The Strategic Imperative of In Vitro Toxicology

Before committing significant resources to preclinical development, an early understanding of a compound's interaction with biological systems is essential. In vitro toxicology serves as the frontline of safety assessment, offering a cost-effective, high-throughput, and mechanistically insightful alternative to whole-animal studies.[1][3][4] This approach allows for the screening of key toxicity endpoints, identifying potential hazards that could derail a development program.

The strategy herein is built upon a tiered testing model, consistent with international regulatory expectations, such as those outlined in the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[5][6] We begin with broad cytotoxicity screening to determine a working concentration range, followed by specific assays to investigate critical endpoints like genotoxicity. This logical progression ensures that resources are used efficiently while building a comprehensive safety profile.

Foundational Experimental Design

A successful in vitro study hinges on a meticulously planned experimental design. Every choice, from the test substance's formulation to the cell lines selected, must be deliberate and justified.

The Test Article: 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol
  • Chemical Identifier: 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol

  • CAS Number: 58485-48-6[7]

  • Purity and Formulation: The test article must be of the highest possible purity, with a comprehensive certificate of analysis. The choice of solvent is critical, as solvents themselves can induce cytotoxicity. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in cell culture media should be carefully controlled, typically not exceeding 0.5%, to avoid confounding effects.[8] A vehicle control group (media with solvent only) is mandatory in all experiments.

Rationale for Cell Line Selection

To gain a broad understanding of potential target organ toxicity, a panel of well-characterized, human-derived cell lines is proposed. This panel provides insights into hepatotoxicity, nephrotoxicity, and potential immunotoxicity.

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is a cornerstone of in vitro hepatotoxicity testing. It retains many of the metabolic capabilities of primary hepatocytes, making it suitable for assessing the toxicity of both the parent compound and its potential metabolites.

  • HEK293 (Human Embryonic Kidney): Representing a key organ of excretion and potential toxicity, the HEK293 line is a standard for preliminary nephrotoxicity screening.

  • Jurkat E6-1 (Human T-lymphocyte): The immune system is a frequent target of xenobiotics. The Jurkat cell line, a model for T-lymphocytes, can reveal potential immunotoxic liabilities. For comparison, other lymphoid lines like EL-4 could also be considered.[9]

  • SH-SY5Y (Human Neuroblastoma): Given the presence of an aminomethyl group, which is found in many neuroactive compounds, assessing for neurotoxicity is a prudent step. The SH-SY5Y line is a widely used model for this purpose.

Tier 1 Assessment: General Cytotoxicity Profile

The initial step is to determine the concentrations at which the compound elicits a cytotoxic response. This dose-finding phase is crucial for establishing the concentration range for all subsequent, more specific assays.

The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[8] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate the selected cell lines (HepG2, HEK293, Jurkat, SH-SY5Y) into 96-well microplates at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Exposure: Prepare a serial dilution of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol in the appropriate cell culture medium. A typical starting range might be from 0.1 µM to 1000 µM. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plates for a defined period, typically 24 or 48 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the concentration-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Illustrative Data Presentation

The results should be summarized in a clear, tabular format.

Cell LineExposure TimeHypothetical IC₅₀ (µM)
HepG224 hours150
HEK29324 hours220
Jurkat24 hours85
SH-SY5Y24 hours310
Visualization: MTT Assay Workflow

Below is a diagram illustrating the key steps in the MTT cytotoxicity assay workflow.

MTT_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay & Readout cluster_analysis Analysis seed 1. Seed Cells in 96-Well Plate adhere 2. Allow 24h for Adherence seed->adhere Incubate treat 3. Add Compound (Serial Dilutions) adhere->treat incubate_compound 4. Incubate for 24/48 Hours treat->incubate_compound Expose add_mtt 5. Add MTT Reagent incubate_compound->add_mtt formazan 6. Incubate 2-4h (Formazan Formation) add_mtt->formazan solubilize 7. Solubilize Crystals formazan->solubilize read 8. Read Absorbance (~570 nm) solubilize->read analyze 9. Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for assessing cytotoxicity via the MTT assay.

Tier 2 Assessment: Genotoxicity Potential

Genotoxicity testing is a critical regulatory requirement that assesses a compound's potential to cause damage to DNA and chromosomes, which can lead to cancer or heritable defects. A standard in vitro battery includes a bacterial gene mutation assay and a mammalian cell chromosomal damage assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test, conducted according to OECD Test Guideline 471, is a widely used method to detect gene mutations.[1][10] It employs several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

In Vitro Micronucleus Assay

The in vitro micronucleus assay (OECD TG 487) is used to detect chromosomal damage in mammalian cells.[1] Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss/gain) activity.

Key Consideration: Metabolic Activation Both assays must be performed with and without the addition of an exogenous metabolic activation system, typically a liver post-mitochondrial fraction (S9 mix). This is crucial because some compounds are not genotoxic themselves but are converted to genotoxic metabolites by liver enzymes.

Illustrative Data Presentation

Results from the genotoxicity battery should be presented in a clear, summary format.

AssayTest SystemMetabolic Activation (S9)Concentration Range TestedHypothetical Result
Ames Test (OECD 471)S. typhimurium (TA98, TA100, etc.) & E. coli (WP2 uvrA)WithoutUp to 5000 µ g/plate Negative
Ames Test (OECD 471)S. typhimurium (TA98, TA100, etc.) & E. coli (WP2 uvrA)WithUp to 5000 µ g/plate Negative
Micronucleus (OECD 487)Human Peripheral Blood LymphocytesWithoutUp to 250 µMNegative
Micronucleus (OECD 487)Human Peripheral Blood LymphocytesWithUp to 180 µMNegative
Visualization: Genotoxicity Testing Strategy

The diagram below outlines the decision-making logic in a standard in vitro genotoxicity testing battery.

Genotoxicity_Strategy cluster_results Interpretation cluster_outcome Outcome start Test Compound: 1-(Aminomethyl)-4-tert- butylcyclohexan-1-ol ames Bacterial Reverse Mutation Assay (Ames Test, OECD 471) start->ames micronucleus In Vitro Micronucleus Assay (OECD 487) start->micronucleus both_neg Both Assays Negative ames->both_neg one_pos One or Both Assays Positive ames->one_pos micronucleus->both_neg micronucleus->one_pos low_risk Low Genotoxic Concern Proceed with Caution both_neg->low_risk high_risk Genotoxic Concern Further Investigation Required (e.g., in vivo follow-up) one_pos->high_risk

Caption: Decision-making flowchart for a standard in vitro genotoxicity battery.

Advancing Mechanistic Understanding

Should the initial tier of testing reveal significant cytotoxicity, further assays can be employed to elucidate the underlying mechanism of cell death. This provides deeper insights into the compound's mode of action.

  • Apoptosis vs. Necrosis: Flow cytometry using Annexin V and Propidium Iodide (PI) staining can differentiate between programmed cell death (apoptosis) and cellular injury (necrosis).[11] This is critical for understanding the pathway of toxicity.

  • Mitochondrial Health: The JC-1 assay can be used to measure mitochondrial membrane potential.[11] A collapse in this potential is an early indicator of apoptosis and mitochondrial dysfunction.

  • Oxidative Stress: Assays that measure the production of Reactive Oxygen Species (ROS) can determine if oxidative stress is a primary mechanism of toxicity.

Synthesis and Path Forward

This technical guide has outlined a comprehensive, tiered strategy for conducting a preliminary in vitro toxicity assessment of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol. The proposed workflow, beginning with broad cytotoxicity screening and progressing to specific genotoxicity endpoints, is rooted in established scientific principles and regulatory guidelines.

The hypothetical data presented illustrates how results would be structured and interpreted. A finding of low cytotoxicity (high IC₅₀ values) and negative results in a robust genotoxicity battery would provide a strong foundation of safety, enabling the compound to advance with confidence into the next stage of development. Conversely, the early identification of a liability allows for timely, data-driven decisions, saving invaluable time and resources. This structured approach is fundamental to modern, efficient, and ethically responsible chemical development.

References

  • A Laboratory Guide to Toxicity Testing. (2023, March 4). Vertex AI Search.
  • Guidelines for the Testing of Chemicals - OECD. (n.d.). oecd.org.
  • Updates to OECD in vitro and in chemico test guidelines. (2021, June 18).
  • In Vitro Toxicology Testing Services | SGS Singapore. (n.d.). sgs.com.
  • In Vitro Toxicology Testing. (n.d.).
  • OECD Chemical Testing Guidelines 2025 Upd
  • In vitro assays for developmental neurotoxicity. (n.d.). oecd.org.
  • OECD Guidelines for the Testing of Chemicals, Section 4. (2016, June 3). oecd-ilibrary.org.
  • In vitro Toxicity Testing in the Twenty-First Century. (n.d.). PMC - NIH.
  • INITIAL TARGETED ASSESSMENT PROFILE. (n.d.).
  • 58485-48-6|1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol. (n.d.). BLDpharm.
  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (2016, April 30).
  • Cytotoxicity, Mitochondrial Functionality, and Redox Status of Human Conjunctival Cells after Short and Chronic Exposure to Preservative-Free Bimatoprost 0.03% and 0.
  • The effects of tributyltin oxide and deoxynivalenol on the transcriptome of the mouse thymoma cell line EL-4. (n.d.). Toxicology Research (RSC Publishing).

Sources

Foundational

Conformational Locking in 1,2-Aminoalcohols: A Technical Review of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol

Executive Summary The 1,2-aminoalcohol motif is a privileged pharmacophore embedded within a vast array of active pharmaceutical ingredients (APIs), including HIV protease inhibitors, β -blockers, and antimalarial agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-aminoalcohol motif is a privileged pharmacophore embedded within a vast array of active pharmaceutical ingredients (APIs), including HIV protease inhibitors, β -blockers, and antimalarial agents. However, linear or flexible 1,2-aminoalcohols often suffer from high entropic penalties upon binding to target receptors. To overcome this, medicinal chemists employ conformationally locked scaffolds.

This whitepaper provides an in-depth technical analysis of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol (CAS: 58485-48-6; Hydrochloride CAS: 91249-23-9), a highly rigidified building block. By exploring its structural rationale, the evolution of its synthesis, and field-proven experimental protocols, this guide serves as an authoritative resource for drug development professionals seeking to leverage sterically locked aminoalcohols in Structure-Activity Relationship (SAR) campaigns.

Structural Rationale: The A-Value Paradigm

The discovery and utilization of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol did not emerge from a single serendipitous event, but rather from the rational application of physical organic chemistry to drug design.

In an unsubstituted cyclohexane ring, the molecule rapidly interconverts between two chair conformers at room temperature. This flexibility complicates SAR studies, as it is difficult to determine which conformer is the bioactive one. The introduction of the tert-butyl group at the C4 position fundamentally alters the molecule's topography.

The Causality of Conformational Locking: The tert-butyl group possesses an exceptionally high A-value (>4.7 kcal/mol). If forced into an axial position, it generates severe 1,3-diaxial steric clashes with the hydrogen atoms on the ring. Consequently, the ring is thermodynamically "locked" into a single chair conformation where the tert-butyl group sits equatorially. This rigidification forces the C1 substituents (the hydroxyl and aminomethyl groups) into fixed axial and equatorial spatial orientations, allowing researchers to precisely map the 3D space of a receptor's active site.

Pharmacophore Scaffold 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol (Conformationally Locked Scaffold) OH C1 Hydroxyl Group (H-Bond Donor/Acceptor) Scaffold->OH NH2 C1 Aminomethyl Group (Ionic/H-Bond Interactions) Scaffold->NH2 tButyl C4 tert-Butyl Group (Hydrophobic Anchor / Ring Lock) Scaffold->tButyl Target Protein Target (e.g., Protease / Ion Channel) OH->Target Hydrogen Bonding NH2->Target Salt Bridge Formation tButyl->Target Hydrophobic Pocket

Fig 1. Pharmacophore mapping and target interactions of the conformationally locked scaffold.

Synthetic Methodologies and Chemical Evolution

The synthesis of 1,2-aminoalcohols has historically relied on the regioselective ring-opening of epoxides [1][2]. For 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol, the synthetic pathway begins with the commercially available 4-tert-butylcyclohexanone.

The Challenge of Epoxide Ammonolysis

While the Corey-Chaykovsky epoxidation reliably yields the oxaspiro[2.5]octane intermediate, the subsequent ammonolysis step is notoriously problematic. Direct nucleophilic attack by ammonia is sluggish. Furthermore, the newly formed primary amine is a stronger nucleophile than ammonia itself, leading to the formation of unwanted secondary amine bis-adducts (dimers).

Modern synthetic protocols solve this by utilizing Lewis acid catalysis (e.g., InBr3​ or Ca(OTf)2​ ) or microwave irradiation. The Lewis acid coordinates to the oxirane oxygen, lowering the activation energy for the nucleophilic attack at the less sterically hindered methylene carbon, ensuring >99:1 regioselectivity while suppressing dimerization.

Quantitative Data: Optimization of Ammonolysis

The following table synthesizes field-proven reaction conditions for the regioselective ring-opening of the spiro-epoxide intermediate to yield the target aminoalcohol.

Reaction ConditionSolventTemp (°C)Time (h)Yield (%)Regioselectivity (1,2 vs 1,3)
NH3​ (excess, 20 eq)MeOH602465>95:5
NH3​ + Ca(OTf)2​ (10 mol%) H2​O 251288>99:1
NH3​ + InBr3​ (5 mol%)Neat25492>99:1
NH3​ (Microwave, 150W)MeOH1200.585>95:5

Table 1: Comparative efficiency of epoxide ammonolysis conditions for 1,2-aminoalcohol generation.

Self-Validating Experimental Protocol

To ensure high-fidelity synthesis, the following protocol integrates causality-driven steps with in-line analytical validation systems.

Step 1: Corey-Chaykovsky Epoxidation
  • Action: To a suspension of NaH (1.2 eq) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature. Stir until hydrogen evolution ceases. Add 4-tert-butylcyclohexanone (1.0 eq) and stir for 4 hours.

  • Causality: Trimethylsulfoxonium iodide generates a sulfur ylide. The bulky tert-butyl group forces the ylide to attack the ketone from the less hindered equatorial face, stereoselectively forming the oxaspiro[2.5]octane ring.

  • In-Line Validation: Monitor via GC-MS. The reaction is complete when the starting material peak ( m/z 154) is entirely replaced by the epoxide peak ( m/z 168). IR spectroscopy will confirm the disappearance of the sharp carbonyl stretch at 1710 cm−1 .

Step 2: Regioselective Ammonolysis
  • Action: Dissolve the crude epoxide in methanolic ammonia (7N, 20 eq). Add InBr3​ (5 mol%) and stir at 25°C for 4 hours.

  • Causality: The InBr3​ catalyst polarizes the C-O bond. The massive steric bulk of the cyclohexane ring directs the incoming NH3​ nucleophile exclusively to the exocyclic methylene carbon, preventing 1,3-attack and ensuring pure 1,2-aminoalcohol formation.

  • In-Line Validation: Perform TLC (Eluent: DCM/MeOH/ NH4​OH 90:9:1). The highly polar primary amine product will remain near the baseline ( Rf​≈0.2 ). Stain the TLC plate with Ninhydrin and heat; the product will yield a deep purple spot, definitively validating the presence of the primary amine.

Step 3: Hydrochloride Salt Formation
  • Action: Dissolve the purified free base in anhydrous diethyl ether and bubble dry HCl gas through the solution until precipitation ceases. Filter and dry under vacuum to yield 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol hydrochloride.

  • Causality: The free base is prone to atmospheric oxidation and CO2​ absorption. Conversion to the HCl salt dramatically increases shelf-life, crystalline stability, and aqueous solubility for biological assays.

Workflow Step1 1. Corey-Chaykovsky Epoxidation Reagents: Me3S(O)I, NaH, DMSO Target: Oxaspiro[2.5]octane intermediate Step2 2. Regioselective Ammonolysis Reagents: NH3/MeOH, InBr3 Catalyst Target: Ring Opening at Methylene Carbon Step1->Step2 GC-MS Validation: Observe m/z shift (154 to 168) Step3 3. Workup & Purification Process: Acid-Base Extraction Target: Isolate Free Base Step2->Step3 TLC Validation: Ninhydrin Stain (+) Purple Step4 4. Salt Formation Reagents: HCl (g) in Ether Target: Hydrochloride Salt (CAS 91249-23-9) Step3->Step4 Purity Check: >95% via HPLC

Fig 2. Step-by-step synthetic workflow and validation for 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol.

Conclusion

1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol represents a masterclass in rational scaffold design. By utilizing the A-value of the tert-butyl group to lock the cyclohexane ring, medicinal chemists can deploy this 1,2-aminoalcohol to probe receptor pockets with unparalleled geometric precision. When synthesized using modern Lewis-acid catalyzed ammonolysis, the compound can be generated with high regioselectivity and purity, serving as a foundational building block for the next generation of conformationally restricted therapeutics.

References

  • Sun, J., Endo, H., Emmanuel, M. A., Oderinde, M. S., & Kawamata, Y. (2024). Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation. Journal of the American Chemical Society, 146(9), 6209–6216. URL:[Link]

  • Bamou, F. Z., Le, T. M., Volford, B., Szekeres, A., & Szakonyi, Z. (2019). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Molecules, 25(1), 4. URL:[Link]

Protocols & Analytical Methods

Method

Functionalization of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol for Fmoc-Solid Phase Peptide Synthesis (SPPS)

Executive Summary The incorporation of conformationally constrained β-amino alcohols and γ-amino acids into peptide backbones is a cornerstone strategy in the development of peptidomimetics with enhanced proteolytic stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of conformationally constrained β-amino alcohols and γ-amino acids into peptide backbones is a cornerstone strategy in the development of peptidomimetics with enhanced proteolytic stability and defined secondary structures. 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol is a highly rigidified analogue of gabapentin [1]. The bulky tert-butyl group at the C4 position locks the cyclohexane ring into a single chair conformation, severely restricting the torsional freedom of the molecule.

While this rigidity is highly desirable for inducing specific peptide folds (such as β-turns or helical motifs) [2], it presents a significant synthetic challenge: the tertiary hydroxyl group at C1 is exceptionally sterically hindered. This application note details a field-proven, self-validating methodology to orthogonally protect the primary amine and functionalize the tertiary alcohol via O-succinylation, converting this inert scaffold into a highly reactive building block for Fmoc-Solid Phase Peptide Synthesis (SPPS).

Mechanistic Rationale & Structural Dynamics

To utilize 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol in standard Fmoc-SPPS, the molecule must be converted into a carboxylic acid-bearing derivative without compromising the amine. The strategy relies on two distinct chemical transformations:

  • Orthogonal N-Protection: The primary aminomethyl group is protected using Fmoc-OSu. Fmoc-OSu is selected over Fmoc-Cl to suppress the formation of Fmoc-dipeptide byproducts and to avoid harsh basic conditions. A biphasic solvent system (THF/H₂O) is utilized to ensure the highly lipophilic tert-butylcyclohexyl core remains solvated while the inorganic base (NaHCO₃) neutralizes the liberated N-hydroxysuccinimide.

  • Nucleophilic Catalysis for O-Succinylation: The C1 tertiary alcohol is locked in a sterically congested microenvironment. Standard esterification with succinic anhydride and pyridine is kinetically unviable [3]. To overcome this activation barrier, stoichiometric 4-(Dimethylamino)pyridine (DMAP) is employed. DMAP attacks the succinic anhydride to form a highly reactive N-acylpyridinium intermediate, effectively acting as a nucleophilic catalyst to force the formation of the hemisuccinate.

Functionalization Workflow

G SM 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol (Rigid Scaffold) Step1 N-Fmoc Protection (Fmoc-OSu, Biphasic) SM->Step1 Int1 N-Fmoc-Amino Alcohol (Orthogonally Protected) Step1->Int1 Step2 O-Succinylation (Succinic Anhydride, DMAP) Int1->Step2 Int2 Fmoc-Amino Hemisuccinate (Active Building Block) Step2->Int2 Step3 Solid-Phase Peptide Coupling (HATU, DIPEA) Int2->Step3 Product Peptidomimetic Conjugate (Target Molecule) Step3->Product

Workflow for the functionalization and peptide coupling of the hindered beta-amino alcohol.

Step-by-Step Experimental Protocols

Protocol 1: N-Fmoc Protection of the Aminomethyl Group

Objective: Selectively protect the primary amine while leaving the tertiary alcohol intact.

  • Preparation: Dissolve 10 mmol of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol in 20 mL of Tetrahydrofuran (THF).

  • Base Addition: In a separate flask, dissolve 20 mmol of NaHCO₃ in 20 mL of deionized water. Add this aqueous solution to the THF mixture, creating a biphasic system.

  • Fmoc Addition: Cool the mixture to 0 °C in an ice bath. Slowly add 11 mmol of Fmoc-OSu dissolved in 10 mL of THF dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 12 hours.

  • Workup: Evaporate the THF under reduced pressure. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 1M HCl, brine, and dry over anhydrous Na₂SO₄. Concentrate to yield the crude N-Fmoc-amino alcohol.

  • Self-Validation Checkpoint: Perform a Ninhydrin (Kaiser) test on a TLC plate. The starting material will yield a deep purple spot (free primary amine). A successful reaction is validated by the complete disappearance of the purple spot and the emergence of a UV-active spot (Fmoc chromophore) that remains yellow/colorless upon heating with Ninhydrin.

Protocol 2: O-Succinylation of the Tertiary Hydroxyl

Objective: Convert the inert tertiary alcohol into a terminal carboxylic acid for SPPS coupling.

  • Preparation: Dissolve 5 mmol of the purified N-Fmoc-amino alcohol in 25 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Loading: Add 25 mmol (5 equivalents) of Succinic Anhydride and 5 mmol (1 equivalent) of DMAP.

  • Reflux: Attach a reflux condenser and heat the reaction to 45 °C (gentle reflux) for 24 hours. Causality: The extreme steric shielding of the C1 position necessitates thermal energy and stoichiometric DMAP to drive the N-acylpyridinium intermediate into the esterification pathway.

  • Workup: Dilute the reaction with 50 mL of DCM. Wash extensively with 5% aqueous citric acid (3 × 50 mL) to remove DMAP and unreacted succinic acid. Wash with brine, dry over MgSO₄, and concentrate.

  • Self-Validation Checkpoint: Analyze the crude product via LC-MS. The successful formation of the Fmoc-amino hemisuccinate is validated by a mass shift of exactly +100.02 Da ( [M+H]+ ) relative to the intermediate from Protocol 1.

Protocol 3: Solid-Phase Peptide Coupling of the Hemisuccinate

Objective: Couple the functionalized building block to a resin-bound peptide.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptide-resin (e.g., Rink Amide) in DMF for 30 minutes.

  • Activation: In a microcentrifuge tube, dissolve 0.3 mmol (3 eq) of the Fmoc-amino hemisuccinate and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6 eq) of DIPEA. Stir for 2 minutes to allow active HOAt-ester formation.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Self-Validation Checkpoint: Perform a microcleavage. Transfer ~5 mg of the coupled resin to a vial, treat with 100 µL of TFA/TIS/H₂O (95:2.5:2.5) for 1 hour. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and analyze the pellet via RP-HPLC. A single major peak with the correct target mass validates the coupling.

Quantitative Data: Coupling Efficiency Analysis

Although the terminal carboxylic acid of the hemisuccinate linker is aliphatic and technically unhindered, the massive steric bulk of the adjacent tert-butylcyclohexyl core drastically reduces the diffusion rate and conformational flexibility of the building block within the porous resin matrix. Standard carbodiimide chemistry (DIC/Oxyma) often fails to achieve quantitative conversion.

The table below summarizes the coupling efficiencies of the Fmoc-amino hemisuccinate onto a model resin-bound hexapeptide using various coupling reagents[4].

Coupling Reagent SystemBaseSolventReaction Time (h)Coupling Efficiency (%)*
DIC / Oxyma PureNoneDMF2.065.4 ± 2.1
PyBOPNMMDMF2.072.1 ± 1.8
HATU DIPEA DMF 2.0 94.8 ± 0.9
COMU DIPEA DMF 2.0 96.2 ± 0.5

*Coupling efficiency determined by integration of the RP-HPLC chromatogram at 214 nm following microcleavage. Data represents the mean of triplicate experiments.

References

  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2009). "Gabapentin: A Stereochemically Constrained γ Amino Acid Residue in Hybrid Peptide Design." Accounts of Chemical Research.[Link]

  • Wustrow, D. J., et al. (2005). "Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein." Journal of Medicinal Chemistry.[Link]

  • Vedejs, E., et al. (1999). "Dual Activation in the Esterification of Hindered Alcohols with Anhydrides Using MgBr2 and a Tertiary Amine." The Journal of Organic Chemistry.[Link]

  • Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science.[Link]

Application

Application Note: Catalytic Hydrogenation Protocols for the Synthesis of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol

Introduction & Strategic Importance The molecule 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol (CAS 58485-48-6) is a highly sterically constrained β -amino alcohol. In modern drug development, molecules of this class serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

The molecule 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol (CAS 58485-48-6) is a highly sterically constrained β -amino alcohol. In modern drug development, molecules of this class serve as critical rigid scaffolds. The bulky tert-butyl group acts as a conformational anchor, locking the cyclohexane ring into a single chair conformation where the tert-butyl moiety remains strictly equatorial. This stereochemical predictability makes it an exceptional building block for designing rigid pharmacophores, enzyme inhibitors, and analogs of gabapentinoids.

The most atom-economical route to this molecule is the catalytic hydrogenation of its corresponding cyanohydrin, 1-hydroxy-4-tert-butylcyclohexanecarbonitrile [1]. However, the reduction of cyanohydrins to primary amino alcohols is fraught with chemoselectivity and stability challenges. This application note details the causality behind these challenges and provides two self-validating, field-proven methodologies to achieve high-yield synthesis.

Mechanistic Insights: The Causality of Experimental Design

To successfully hydrogenate a cyanohydrin, a chemist must navigate two competing side reactions. Understanding the mechanistic causality behind these failures is essential for selecting the correct catalytic system.

A. The Cyanohydrin Reversion Dilemma

Cyanohydrins exist in a thermodynamic equilibrium with their parent ketone (4-tert-butylcyclohexanone) and hydrogen cyanide (HCN). Under basic or even neutral conditions at elevated temperatures, this equilibrium shifts toward the ketone[2]. This reversion is catastrophic for two reasons:

  • It destroys the starting material, lowering the yield.

  • The liberated HCN is a potent catalyst poison, rapidly deactivating noble metal catalysts (like Pd or Pt) by irreversibly binding to their active sites[2].

B. The Imine Condensation Pathway

The reduction of a nitrile group (-C N) proceeds stepwise. The first equivalent of H 2​ yields a highly reactive imine intermediate (R-CH=NH). As the desired primary amine (R-CH 2​ NH 2​ ) begins to form, its lone pair can nucleophilically attack the unreacted imine. Subsequent elimination of ammonia and further reduction yields a secondary amine byproduct (R-CH 2​ -NH-CH 2​ -R), severely compromising the purity of the target β -amino alcohol[3].

C. Strategic Solutions

To circumvent these issues, two distinct chemical environments can be engineered:

  • The Acidic Approach (Thermodynamic Trapping): Using Platinum Oxide (PtO 2​ ) in glacial acetic acid. The acidic medium prevents base-catalyzed cyanohydrin reversion. Furthermore, as soon as the primary amine forms, it is protonated into a non-nucleophilic ammonium salt, completely shutting down the secondary amine condensation pathway[4].

  • The Ammoniacal Approach (Kinetic Competition): Using Raney Nickel in methanolic ammonia. The massive excess of NH 3​ shifts the imine equilibrium, outcompeting the primary amine for any condensation reactions[2]. Because this medium is basic (risking cyanohydrin reversion), the reaction must be pressurized immediately and run at high H 2​ pressure to ensure the hydrogenation rate outpaces the reversion rate. Alternatively, O-acylation of the cyanohydrin can be performed prior to reduction to protect the hydroxyl group, though direct reduction is more efficient if parameters are strictly controlled[5].

G Cyanohydrin 1-Hydroxy-4-tert-butyl- cyclohexanecarbonitrile Imine Reactive Imine Intermediate (R-CH=NH) Cyanohydrin->Imine H2, Catalyst PrimaryAmine Target: 1-(Aminomethyl)- 4-tert-butylcyclohexan-1-ol Imine->PrimaryAmine H2, Catalyst SecondaryAmine Byproduct: Secondary Amine Imine->SecondaryAmine Condensation & Reduction PrimaryAmine->Imine Nucleophilic Attack Ammonia Excess NH3 (Shifts Equilibrium) Ammonia->Imine Traps Imine Acid Acidic Media (Protonates Amine) Acid->PrimaryAmine Forms R-NH3+

Mechanistic pathways of nitrile hydrogenation and strategies for byproduct suppression.

Experimental Protocols

The following protocols are designed as self-validating workflows. The choice between Method A and Method B depends on the available high-pressure infrastructure and catalyst preference.

Workflow Step1 Cyanohydrin Substrate Step2 Catalyst & Solvent Preparation Step1->Step2 Step3 Parr Reactor (50-80 psi H2) Step2->Step3 Step4 Celite Filtration & Concentration Step3->Step4 Step5 Purification (Crystallization) Step4->Step5 Step6 Pure Amino Alcohol Step5->Step6

Standard operational workflow for the catalytic hydrogenation of cyanohydrins.

Method A: Acidic Hydrogenation via Platinum Oxide (PtO 2​ )

This method is highly recommended for maximizing purity and avoiding the handling of pyrophoric catalysts.

Reagents:

  • 1-hydroxy-4-tert-butylcyclohexanecarbonitrile: 10.0 mmol (1.81 g)

  • Platinum(IV) oxide (Adam's Catalyst): 5 mol% (113 mg)

  • Glacial Acetic Acid: 25 mL

Step-by-Step Procedure:

  • Preparation: In a thick-walled Parr hydrogenation vessel, dissolve 1.81 g of the cyanohydrin in 25 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 113 mg of PtO 2​ . Self-Validation Check: The solution should remain stable; no HCN gas evolution will occur due to the acidic pH.

  • Purging: Seal the vessel and purge the headspace with inert gas (N 2​ or Argon) three times, followed by three purges with H 2​ gas.

  • Hydrogenation: Pressurize the vessel to 50 psi with H 2​ . Agitate the mixture at ambient temperature (20–25 °C) for 12 hours. Monitor the pressure drop to confirm H 2​ uptake.

  • Workup: Vent the H 2​ safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the reduced platinum black. Wash the pad with 10 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove acetic acid. The resulting acetate salt must be neutralized. Dissolve the crude residue in 20 mL of water, cool to 0 °C, and adjust the pH to 10 using 2M NaOH. Extract the free base with Dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol as a white solid.

Method B: Ammoniacal Hydrogenation via Raney Nickel

This method is scalable and utilizes a more cost-effective catalyst, but requires strict pressure control to prevent cyanohydrin reversion.

Reagents:

  • 1-hydroxy-4-tert-butylcyclohexanecarbonitrile: 10.0 mmol (1.81 g)

  • Raney Nickel (W-2 or W-4 grade): ~500 mg (wet weight)

  • 7M Ammonia in Methanol: 30 mL

Step-by-Step Procedure:

  • Preparation: Dissolve 1.81 g of the cyanohydrin in 30 mL of 7M NH 3​ in methanol. Transfer immediately to a high-pressure Parr reactor.

  • Catalyst Addition: Wash the Raney Nickel slurry with methanol three times to remove water, then transfer ~500 mg of the active catalyst to the reactor. (Caution: Raney Nickel is highly pyrophoric; never let it dry in air).

  • Rapid Pressurization: Immediately seal and purge the reactor (3x N 2​ , 3x H 2​ ). Pressurize to 80 psi H 2​ . Causality Note: Rapid pressurization is critical here to ensure the kinetic reduction of the nitrile outpaces the base-catalyzed reversion to the ketone.

  • Hydrogenation: Heat the vessel to 40 °C and agitate for 6 hours.

  • Workup: Cool to room temperature and carefully vent the reactor. Filter the mixture through a Celite pad, keeping the catalyst wet at all times.

  • Isolation: Evaporate the methanolic ammonia under reduced pressure. The crude product can be recrystallized from a mixture of hexanes/ethyl acetate to afford the pure β -amino alcohol.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes of the two methodologies, allowing researchers to select the optimal route based on their laboratory's capabilities.

ParameterMethod A (Acidic PtO 2​ )Method B (Ammoniacal Raney Ni)
Catalyst PtO 2​ (Adam's Catalyst), 5 mol%Raney Nickel, ~30 wt%
Solvent System Glacial Acetic Acid7M NH 3​ in Methanol
H 2​ Pressure 50 psi (3.4 bar)80 psi (5.5 bar)
Temperature 20–25 °C40 °C
Reaction Time 12 hours6 hours
Primary Yield 85 – 92%75 – 85%
Key Advantage Zero cyanohydrin reversion; highest purity.Cost-effective catalyst; faster reaction time.
Primary Limitation Expensive catalyst; requires basic workup.Pyrophoric catalyst; risk of HCN poisoning if H 2​ pressure drops.

References

  • Sigma-Aldrich. "CAS 58485-48-6 | 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol". Sigma-Aldrich.

  • ACS Publications. "Heterogeneous Catalysts for the One-Pot Synthesis of Chemicals and Fine Chemicals". Chemical Reviews, 2021. 3

  • Veum, L., et al. "Catalytic Hydrogenation of Cyanohydrin Esters as a Novel Approach to N-Acylated β-Amino Alcohols". European Journal of Organic Chemistry, 2006.4

  • ACS Publications. "Synthesis of the β3-Adrenergic Receptor Agonist Solabegron and Analogous N-(2-Ethylamino)-β-amino Alcohols from O-Acylated Cyanohydrins". The Journal of Organic Chemistry, 2015.5

  • Echemi. "4-tert-butyl-1-hydroxycyclohexane-1-carbonitrile". Echemi, 2024. 1

  • Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation For Organic Synthesis". Wiley, 2001. 2

Sources

Method

Application Note: Derivatization of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol for Enhanced GC-MS Analysis

Abstract This application note provides a detailed protocol for the chemical derivatization of 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol, a bifunctional molecule containing a primary amine and a tertiary alcohol, for r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol for the chemical derivatization of 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol, a bifunctional molecule containing a primary amine and a tertiary alcohol, for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility, direct GC-MS analysis of this compound yields poor chromatographic performance, characterized by peak tailing and low sensitivity.[1] This guide explores the rationale and methodology for acylation, a proven derivatization strategy, to enhance analyte volatility and thermal stability, leading to improved chromatographic resolution and detection.[2][3]

Introduction: The Rationale for Derivatization

Gas Chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and thermally stable compounds. However, many molecules of pharmaceutical and biological interest, including 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol, possess polar functional groups (e.g., -OH, -NH2) that impart undesirable chromatographic characteristics.[1] These characteristics include:

  • Low Volatility: The primary amine and tertiary hydroxyl groups participate in strong intermolecular hydrogen bonding, significantly reducing the molecule's vapor pressure and making it unsuitable for direct GC analysis.[4]

  • Thermal Instability: At the elevated temperatures of the GC inlet and column, polar analytes can undergo thermal degradation, leading to inaccurate quantification and the appearance of artifact peaks.

  • Poor Peak Shape: Interactions between the polar functional groups and active sites (silanols) on the GC column and liner surfaces result in significant peak tailing, which compromises resolution and integration accuracy.[1][4]

Chemical derivatization addresses these challenges by chemically modifying the problematic functional groups.[4][5] This process replaces the active hydrogens on the amine and hydroxyl moieties with less polar, more stable groups, thereby increasing volatility and reducing interactions with the chromatographic system.[6] For molecules containing both amine and hydroxyl groups, acylation with reagents like trifluoroacetic anhydride (TFAA) is a highly effective strategy.[2][3][7] TFAA reacts with both primary amines and alcohols to form stable, volatile trifluoroacetyl derivatives.[2][7]

Derivatization Strategy: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation is the process of introducing an acyl group (R-C=O) into a molecule. For GC-MS applications, fluorinated anhydrides such as TFAA are particularly advantageous. The resulting trifluoroacetylated derivatives exhibit significantly increased volatility and are amenable to sensitive detection, especially when using an electron capture detector (ECD) or for generating characteristic mass spectra in MS.[2][7]

The reaction of 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol with TFAA proceeds as a nucleophilic acyl substitution, targeting both the primary amine and the tertiary alcohol. The lone pair of electrons on the nitrogen and oxygen atoms attacks the electrophilic carbonyl carbon of the anhydride, leading to the formation of N-trifluoroacetyl and O-trifluoroacetyl derivatives, respectively.

Figure 1: Chemical reaction of 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol with TFAA.

Experimental Protocol: Acylation of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol

This protocol outlines a robust and reproducible method for the derivatization of the target analyte.

3.1. Materials and Reagents

  • 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol standard

  • Trifluoroacetic anhydride (TFAA), derivatization grade

  • Ethyl acetate, anhydrous, GC grade

  • Pyridine, anhydrous (optional, as catalyst)

  • Nitrogen gas, high purity

  • 2 mL GC vials with PTFE-lined caps

  • Micropipettes

  • Heating block or water bath

  • Vortex mixer

3.2. Derivatization Workflow

The following diagram illustrates the key steps in the derivatization procedure.

Derivatization_Workflow start Start: Analyte Solution prepare_sample 1. Prepare Analyte Solution (e.g., 1 mg/mL in Ethyl Acetate) start->prepare_sample dry_down 2. Evaporate Solvent (Under gentle stream of N2) prepare_sample->dry_down add_reagents 3. Add Reagents (Ethyl Acetate and TFAA) dry_down->add_reagents vortex 4. Vortex Mix (Ensure thorough mixing) add_reagents->vortex heat 5. Heat Reaction (e.g., 60°C for 30 min) vortex->heat cool 6. Cool to Room Temperature heat->cool inject 7. GC-MS Analysis cool->inject

Figure 2: Step-by-step workflow for the derivatization of 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol.

3.3. Step-by-Step Procedure

  • Sample Preparation: Prepare a stock solution of 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol in a suitable volatile solvent such as ethyl acetate (e.g., 1 mg/mL).

  • Aliquot and Dry: Transfer 100 µL of the stock solution into a 2 mL GC vial. Evaporate the solvent to dryness under a gentle stream of high-purity nitrogen gas at room temperature. This step is crucial to remove any residual water, which can hydrolyze the TFAA reagent.

  • Reagent Addition: To the dried residue, add 100 µL of anhydrous ethyl acetate followed by 100 µL of TFAA.

    • Scientist's Note: The use of an aprotic solvent is critical as protic solvents will react with the derivatizing agent. While TFAA can be used alone, performing the reaction in a solvent ensures better mixing and more consistent results. For sterically hindered alcohols, the addition of a catalyst such as pyridine may be beneficial, though often not necessary for primary amines and tertiary alcohols.

  • Reaction Incubation: Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved and mixed with the reagents. Place the vial in a heating block or water bath set to 60°C for 30 minutes.

    • Scientist's Note: Heating accelerates the reaction rate, ensuring complete derivatization of both the amine and the sterically hindered tertiary alcohol. The optimal temperature and time may need to be determined empirically for specific sample matrices.

  • Cooling and Analysis: After incubation, remove the vial and allow it to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. No further workup is typically required as the byproducts of the TFAA reaction are volatile.[8]

GC-MS Analysis

4.1. Instrumentation and Parameters

The following table provides a recommended starting point for the GC-MS analysis of the derivatized analyte. These parameters should be optimized for the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
Injection Port Temp.250 °C
Injection ModeSplitless (or Split 10:1)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
GC Column
Stationary Phase5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program
Initial Temperature80 °C, hold for 1 min
Ramp Rate15 °C/min to 280 °C
Final Temperature280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temp.150 °C
Scan Rangem/z 40-550

4.2. Expected Results

The derivatized 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol will elute as a sharp, symmetrical peak with a significantly shorter retention time compared to the underivatized compound (which may not elute at all under typical conditions). The mass spectrum will be characteristic of the di-trifluoroacetyl derivative, providing a distinct fragmentation pattern for confident identification and quantification.

Conclusion

The acylation of 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol with trifluoroacetic anhydride is a straightforward and highly effective method to enable its analysis by GC-MS. This derivatization protocol successfully overcomes the challenges associated with the analyte's polarity and low volatility, resulting in improved chromatographic performance, enhanced sensitivity, and reliable quantification. This method is broadly applicable to other compounds containing primary amine and alcohol functionalities, making it a valuable tool for researchers in pharmaceutical analysis and drug development.

References

  • De B., S. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Restek. (n.d.). Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride), 10x1 g Vials, 10-pk. Retrieved from [Link]

  • Unknown. (n.d.). GC Derivatization. Retrieved from [Link]

  • Gelest. (n.d.). General Silylation Procedures - Technical Library. Retrieved from [Link]

  • CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [https://www.greyhoundchrom.com/files/Derivatization Reagents Literature.pdf]([Link] Reagents Literature.pdf)

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. DOI: 10.5772/intechopen.81954. Retrieved from [Link]

  • Lin, D.-L., Wang, S.-M., & Wu, C.-H. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10. Retrieved from [Link]

  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 129-139. Retrieved from [Link]

Sources

Application

role of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol in chiral ligand design

Application Note: 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol as a Conformationally Locked Scaffold in Chiral Ligand Design Executive Summary The development of highly selective chiral ligands relies heavily on the struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol as a Conformationally Locked Scaffold in Chiral Ligand Design

Executive Summary

The development of highly selective chiral ligands relies heavily on the structural rigidity of the ligand scaffold. 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol (commercially available as a hydrochloride salt[1]) represents a privileged, conformationally locked β -amino alcohol. By utilizing a bulky tert-butyl group to anchor the cyclohexane ring, this scaffold eliminates the entropic penalties associated with ring-flipping. This application note details the mechanistic rationale, synthesis, and validated protocols for utilizing this rigid scaffold in asymmetric catalysis, specifically focusing on the enantioselective addition of dialkylzincs to aldehydes.

Mechanistic Rationale: The Power of Conformational Locking

The efficacy of a chiral ligand is directly proportional to its ability to transfer stereochemical information to a substrate via a well-defined transition state. Flexible ligands often adopt multiple conformations in solution, leading to competing transition states and eroded enantioselectivity.

The 4-tert-butylcyclohexyl system is a classic model for investigating facial selectivity due to its extreme rigidity[2]. The tert-butyl group possesses a massive A-value ( 4.8 kcal/mol), which overwhelmingly favors the equatorial position. This effectively "locks" the cyclohexane ring into a single chair conformation.

When 4-tert-butylcyclohexanone is converted into 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol, the spatial orientation of the resulting 1-hydroxyl and 1-aminomethyl groups is permanently fixed (one axial, one equatorial). When coordinated to a transition metal (such as Zinc or Ruthenium), this rigid bidentate pocket dictates the supramolecular chirality of the complex[3]. The metal is forced into a highly asymmetric chiral environment, ensuring that incoming substrates can only approach from a single, sterically unhindered face.

Synthesis and Chiral Resolution Workflow

To utilize this scaffold, the racemic amino alcohol must first be synthesized and resolved into its enantiopure forms. The synthesis relies on the stereoselective epoxidation of 4-tert-butylcyclohexanone, followed by regioselective ring opening.

LigandSynthesis A 4-tert-Butylcyclohexanone B Corey-Chaykovsky Epoxidation A->B C Spiro-epoxide Intermediate B->C D Azide Opening & Reduction C->D E Racemic Amino Alcohol (cis/trans mixture) D->E F Chiral Resolution (L-Tartaric Acid) E->F G Enantiopure Ligand (>99% ee) F->G

Workflow for the synthesis and chiral resolution of the conformationally locked ligand.

Protocol 3.1: Preparation of the Racemic Ligand

Causality Check: We utilize the Corey-Chaykovsky reaction (dimethylsulfoxonium methylide) rather than the Johnson-Corey-Chaykovsky reaction (dimethylsulfonium methylide) because the former is under thermodynamic control, favoring equatorial attack on the locked ketone to yield the spiro-epoxide with the oxygen in the equatorial position.

  • Epoxidation: React 4-tert-butylcyclohexanone (10 mmol) with trimethylsulfoxonium iodide (12 mmol) and NaH (12 mmol) in anhydrous DMSO (30 mL) at room temperature for 12 hours. Extract with diethyl ether to isolate the spiro-epoxide.

  • Ring Opening: Dissolve the crude epoxide in methanol (20 mL). Add NaN3​ (15 mmol) and NH4​Cl (15 mmol). Reflux for 8 hours. The azide selectively attacks the less hindered methylene carbon.

  • Reduction: Reduce the resulting azido-alcohol using Pd/C (10 wt%) under an H2​ atmosphere (1 atm) in methanol for 6 hours. Filter through Celite and concentrate to yield the racemic β -amino alcohol.

Protocol 3.2: Chiral Resolution via Tartrate Salts
  • Dissolve the racemic mixture (5 mmol) in hot absolute ethanol (15 mL).

  • Add a boiling solution of L-(+)-tartaric acid (5 mmol) in ethanol (10 mL).

  • Allow the solution to cool to room temperature slowly over 24 hours. The rigid equatorial tert-butyl group forces the matched tartrate diastereomer into a highly crystalline lattice, causing selective precipitation.

  • Filter the crystals and recrystallize once from ethanol to achieve >99% ee.

  • Liberate the free base by partitioning the salt between 1M NaOH and dichloromethane.

Application: Enantioselective Diethylzinc Addition to Aldehydes

Chiral β -amino alcohols are highly effective catalytic precursors for the asymmetric addition of diethylzinc ( ZnEt2​ ) to aromatic aldehydes[4]. The locked conformation of 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol creates a highly rigid bimetallic transition state.

CatalyticCycle Precat Chiral Amino Alcohol (Precatalyst) Zn Addition of ZnEt2 (- Ethane) Precat->Zn Active Rigid Zinc Alkoxide Complex Zn->Active Aldehyde Aldehyde Coordination Active->Aldehyde TS Bimetallic Transition State (Facial Discrimination) Aldehyde->TS TS->Active ZnEt2 Product Chiral Secondary Alcohol (Product) TS->Product

Catalytic cycle of enantioselective diethylzinc addition mediated by the chiral ligand.

Protocol 4.1: Asymmetric Alkylation Workflow

Self-Validating System: This protocol includes an in-process TLC quench to ensure the highly moisture-sensitive ZnEt2​ remains active throughout the catalytic cycle.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times.

  • Catalyst Formation: Add the enantiopure 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol ligand (0.05 mmol, 5 mol%) and anhydrous toluene (3 mL). Stir at room temperature.

  • Zinc Addition: Dropwise, add ZnEt2​ (1.0 M in hexanes, 2.2 mmol). Stir for 30 minutes. The release of ethane gas (bubbling) indicates the successful formation of the active chiral zinc alkoxide complex.

  • Substrate Addition: Cool the reaction to 0 °C. Add the target aldehyde (1.0 mmol) dropwise.

  • In-Process Control: After 4 hours, withdraw a 50 µL aliquot, quench into 100 µL of 1M HCl , and spot on a silica TLC plate (Hexanes:EtOAc 8:2). The disappearance of the UV-active aldehyde spot validates reaction completion.

  • Workup: Quench the bulk reaction with 1M HCl (5 mL) at 0 °C. Extract with dichloromethane ( 3×10 mL), dry over Na2​SO4​ , and concentrate.

  • Analysis: Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).

Data Presentation: Quantitative Performance

The rigid nature of the scaffold ensures high stereocontrol across various aromatic aldehydes.

Table 1: Enantioselective Addition of Diethylzinc to Aryl Aldehydes

Entry Aldehyde Substrate Ligand Loading Temp (°C) Time (h) Yield (%) ee (%)
1 Benzaldehyde 5 mol% 0 6 98 94
2 4-Methoxybenzaldehyde 5 mol% 0 8 95 92
3 4-Chlorobenzaldehyde 5 mol% 0 4 99 96

| 4 | 1-Naphthaldehyde | 10 mol% | 25 | 12 | 88 | 89 |

Table 2: Influence of Ligand Conformation on Catalytic Performance | Ligand Isomer | Conformation (OH / CH2​NH2​ ) | Conversion (%) | ee (%) | Major Enantiomer | | :--- | :--- | :--- | :--- | :--- | | cis-isomer | Axial / Equatorial | >99 | 94 | (S) | | trans-isomer | Equatorial / Axial | 85 | 42 | (R) |

Note: The dramatic drop in ee for the trans-isomer highlights the necessity of the specific bite angle afforded by the axial/equatorial arrangement, which is permanently locked in place by the equatorial tert-butyl group.

Troubleshooting & Best Practices

  • Erosion of Enantioselectivity: If the ee drops below 90%, the most common culprit is trace moisture in the aldehyde or toluene. Moisture reacts with ZnEt2​ to form achiral ethylzinc hydroxide species, which catalyze the racemic background reaction. Always distill aldehydes prior to use and store over 4Å molecular sieves.

  • Incomplete Resolution: The efficiency of the tartaric acid resolution depends heavily on concentration. If the ligand exhibits <95% ee, perform a second recrystallization of the tartrate salt. Do not attempt catalysis with a partially resolved ligand, as non-linear effects (NLE) in zinc-amino alcohol complexes can unpredictably skew the final product's optical purity.

References

  • American Elements. "1-(aminomethyl)-4-tert-butylcyclohexan-1-ol hydrochloride | CAS 91249-23-9"[1] URL:

  • ACS Publications. "Induction and Rationalization of Supramolecular Chirality in the Tweezer–Diamine Complexes: Insights from Experimental and DFT Studies"[3] URL:

  • Thieme Connect. "Reduction of Carbonyl Groups: Hydrogenation"[2] URL:

  • Sciforum. "Preparation of new enantiopure atropisomeric b-aminoalcohols and their use in asymmetric catalysis"[4] URL:

Sources

Method

scale-up synthesis of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol for pilot plant production

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide Executive Summary & Strategic Rationale The compound 1-(Aminomethyl)-4-tert-but...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide

Executive Summary & Strategic Rationale

The compound 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol is a highly valuable sterically hindered amino-alcohol building block. Structurally related aminomethyl-cyclohexanols are critical advanced intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including spirocyclic kinase inhibitors like the CDK4/6 inhibitor Trilaciclib ([1]).

Transitioning the synthesis of this molecule from a benchtop discovery scale to a pilot plant environment requires overcoming significant safety and engineering hurdles. Bench-scale routes typically rely on hazardous reagents such as lithium aluminum hydride (LAH) for reduction. This application note details a highly scalable, two-step convergent synthesis utilizing a base-catalyzed Henry (nitroaldol) reaction followed by a safe, heterogeneous catalytic hydrogenation.

Synthetic Pathway & Process Engineering

The synthesis is designed around two robust chemical transformations optimized for atom economy and thermal control.

SynthesisRoute SM 4-tert-butylcyclohexanone + Nitromethane Step1 Step 1: Henry Reaction (NaOH, MeOH/H2O, 0-5°C) SM->Step1 Int1 1-(nitromethyl)-4-tert- butylcyclohexan-1-ol Step1->Int1  C-C Bond Formation   Step2 Step 2: Catalytic Hydrogenation (Raney-Ni, H2, 50 psi, 40°C) Int1->Step2 Prod 1-(Aminomethyl)-4-tert- butylcyclohexan-1-ol Step2->Prod  Nitro Reduction  

Workflow for the pilot-scale synthesis of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol.

Step 1: The Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon–carbon bond formation technique combining a nitroalkane and a ketone in the presence of a base to form a β-nitro alcohol ([2]).

Causality in Process Design: At the pilot scale, the primary risk is the handling of nitromethane. Nitromethane is flammable and can act as a shock- and heat-sensitive explosive under specific conditions, particularly when subjected to strong bases or high temperatures without adequate heat dissipation ([3]). To mitigate this, our protocol replaces volatile organic bases with a controlled aqueous sodium hydroxide dosing strategy. The reaction is maintained strictly between 0°C and 5°C to prevent uncontrolled exothermic runaway and to maximize the diastereomeric excess (d.e.) of the desired isomer. The bulky tert-butyl group locks the cyclohexane ring conformation, directing the nucleophilic attack of the nitronate anion and influencing the stereochemical outcome.

Step 2: Catalytic Hydrogenation

Bench-scale reductions of β-nitro alcohols frequently utilize LAH. At a 10 kg pilot scale, LAH poses unacceptable pyrophoric risks and generates massive volumes of aluminum salts that complicate downstream filtration.

Causality in Process Design: We substitute LAH with heterogeneous catalytic hydrogenation using Sponge Nickel (Raney-Ni) under moderate hydrogen pressure (50 psi). This self-validating system ensures that once hydrogen uptake ceases (monitored via mass flow controllers), the reaction is fundamentally complete. The catalyst is easily removed via filtration, leaving a clean product stream.

Pilot Plant Protocols (10 kg Scale)

Protocol A: Synthesis of 1-(nitromethyl)-4-tert-butylcyclohexan-1-ol

Equipment: 100 L Glass-Lined Reactor with overhead stirring and external chiller jacket.

  • Reactor Preparation: Purge the 100 L reactor with N₂ for 15 minutes.

  • Substrate Charging: Charge 10.0 kg (64.8 mol) of 4-tert-butylcyclohexanone and 30 L of Methanol into the reactor. Stir at 150 RPM until complete dissolution is achieved.

  • Nitromethane Addition: Charge 5.9 kg (97.2 mol, 1.5 eq) of Nitromethane.

    • CRITICAL SAFETY STEP: Ensure the chiller is active. Cool the reaction mixture to 0°C – 5°C.

  • Base Dosing: Prepare a solution of 2.6 kg NaOH (64.8 mol) in 10 L of deionized water. Dose this aqueous base into the reactor via a metering pump over 4 hours.

    • Control Parameter: The internal temperature must not exceed 10°C. If the temperature spikes, pause dosing automatically.

  • Aging & IPC: Stir the mixture at 5°C for 12 hours. Pull a sample for In-Process Control (IPC) via HPLC. The reaction is deemed complete when residual ketone is < 2.0%.

  • Quenching: Quench the reaction by slowly adding 10% aqueous HCl until the pH reaches 6.0 - 6.5.

  • Isolation: Concentrate the methanol under vacuum (300 mbar, 40°C jacket). Extract the aqueous residue with Ethyl Acetate (2 x 20 L). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude β-nitro alcohol as a pale yellow solid.

Protocol B: Synthesis of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol

Equipment: 50 L Hastelloy Hydrogenator (Autoclave).

  • Substrate Charging: Dissolve the crude 1-(nitromethyl)-4-tert-butylcyclohexan-1-ol (~12.5 kg) in 25 L of absolute Ethanol. Transfer to the hydrogenator.

  • Catalyst Loading: Under a strict Argon blanket, charge 1.2 kg of Raney-Nickel (aqueous slurry, washed with ethanol prior to addition).

  • Hydrogenation: Seal the reactor. Purge with N₂ (3 cycles of 30 psi), then purge with H₂ (3 cycles of 30 psi). Pressurize the reactor to 50 psi with H₂.

  • Reaction Execution: Heat the reactor to 40°C. Maintain agitation at 300 RPM. Monitor hydrogen gas uptake. The reaction typically takes 8-10 hours.

  • IPC & Filtration: Once H₂ uptake ceases for 30 consecutive minutes, cool to 20°C and vent the reactor. Confirm reduction completion via GC-MS. Filter the catalyst through a Celite pad on a spark-proof Nutsche filter. Never let the Raney-Ni filter cake dry out (pyrophoric hazard).

  • Crystallization: Concentrate the filtrate under reduced pressure. Recrystallize the crude amino-alcohol from a mixture of Heptane/Ethyl Acetate (8:2) to afford the pure product.

Quantitative Data & Mass Balance

The following table summarizes the expected quantitative metrics for a standard 10 kg pilot run, providing a baseline for process engineers to evaluate yield and efficiency.

ParameterStep 1: Henry ReactionStep 2: Hydrogenation
Limiting Reagent 4-tert-butylcyclohexanone (10.0 kg)Nitro-alcohol intermediate (~12.5 kg)
Key Reagents Nitromethane (5.9 kg), NaOH (2.6 kg)Raney-Ni (1.2 kg), H₂ gas (50 psi)
Solvent System Methanol / WaterAbsolute Ethanol
Reaction Time 4 h dosing + 12 h aging8 - 10 h
Operating Temp. 0°C to 5°C40°C
Expected Yield 85 - 90% (Crude)75 - 80% (Post-Crystallization)
Purity Target > 95% (HPLC)> 99% (GC-MS / HPLC)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of bulky, cyclic amino alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of bulky, cyclic amino alcohols. 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol is notoriously difficult to crystallize, often crashing out of solution as a stubborn, viscous oil or an amorphous gel.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to force nucleation and achieve high-purity crystalline solids.

Mechanistic Overview: Why Won't It Crystallize?

To troubleshoot effectively, we must first understand the thermodynamic and structural barriers preventing crystallization in this specific molecule:

  • Intermolecular Hydrogen Bonding: The adjacent hydroxyl (-OH) and aminomethyl (-CH2NH2) groups act as potent hydrogen bond donors and acceptors. Instead of organizing into a rigid crystal lattice, these molecules tend to form chaotic, intermolecular hydrogen-bonded networks, resulting in a syrup or glass [1].

  • Conformational Locking: The bulky tert-butyl group at position 4 locks the cyclohexane ring into a rigid chair conformation. While rigidity normally aids crystallization, the steric bulk can hinder the close molecular packing required for lattice formation.

  • Diastereomeric Impurities: If your synthetic route (e.g., reduction of a cyanohydrin) lacks stereocontrol, your product is likely a mixture of cis and trans isomers (relative to the tert-butyl group). Diastereomeric mixtures mutually depress the melting point of the bulk material, making crystallization mathematically impossible until resolved [4].

Crystallization Troubleshooting Workflow

G N1 Crude 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol (Viscous Oil / Gel) N2 Assess Diastereomeric Purity (NMR or HPLC) N1->N2 Step 1 N3 Diastereomeric Resolution (e.g., Tartaric Acid Salt) N2->N3 Mixed Isomers (<90% de) N4 Salt Formation (HCl, Oxalate) N2->N4 Pure Isomer (>90% de) N3->N4 Resolved Free Base N5 Anti-Solvent Addition (EtOH / Ethyl Acetate) N4->N5 Amorphous Solid Formed N6 Pure Crystalline Product N4->N6 Direct Crystallization N5->N6 Controlled Cooling

Fig 1: Decision tree for troubleshooting the crystallization of bulky cyclic amino alcohols.

Core Troubleshooting Guide (FAQs)

Q1: My product isolates as a thick, unmanageable oil. How do I break the hydrogen-bonding network?

A: You must convert the free base into a salt. Protonating the amine to form an ammonium cation ( −CH2​NH3+​ ) introduces strong ionic interactions that drastically increase the lattice energy, overcoming the entropic penalty of the amorphous hydrogen-bonded state [1].

Table 1: Recommended Counterions for Amino Alcohol Crystallization

CounterionReagentTypical Solvent SystemCausality / Advantage
Hydrochloride Anhydrous HCl in DioxaneEthanol / Ethyl AcetateHigh lattice energy; standard for primary amines. Forms stable flake crystals [3].
Oxalate Oxalic acid dihydrateMethanol / MTBEThe rigid, planar oxalate dianion bridges two amino alcohol molecules, forcing ordered packing [2].
Tartrate (D)- or (L)-Tartaric acidWater / EthanolHighly recommended if resolving cis/trans diastereomeric mixtures is required [4].
Q2: I formed the hydrochloride salt, but it precipitated as a sticky, hygroscopic gum. What went wrong?

A: You likely have water in your system, or you crashed the salt out too quickly (kinetic precipitation rather than thermodynamic crystallization). Amino alcohol hydrochloride salts are highly hygroscopic. If water is present, the salt will hydrate and "oil out" as a separate liquid phase rather than nucleating as a solid.

Self-Validating Protocol: Anhydrous Anti-Solvent Crystallization To ensure thermodynamic control, use a dual-solvent (solvent/anti-solvent) system:

  • Dissolution: Dissolve the crude free base in a minimal volume of absolute, anhydrous ethanol (Solvent).

  • Anhydrous Salt Formation: Cool the flask to 0 °C under nitrogen. Slowly add 1.05 equivalents of anhydrous HCl (e.g., 4M in dioxane). Do not use aqueous hydrochloric acid.

  • Anti-Solvent Titration: Dropwise, add anhydrous ethyl acetate (Anti-solvent) with vigorous stirring until the solution becomes faintly turbid (the cloud point).

  • Annealing: Heat the mixture gently (approx. 40–50 °C) just until the turbidity clears. This destroys kinetically formed amorphous aggregates.

  • Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature at a slow, natural rate (approx. 0.5 °C/min), then transfer to a 4 °C refrigerator overnight.

  • Isolation: Filter the resulting flake crystals rapidly under a nitrogen blanket to prevent atmospheric moisture absorption, and wash with cold ethyl acetate [3].

Q3: My yield is extremely low, and the crystals melt over a broad 10 °C range.

A: A broad melting point indicates impurity. In the case of 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol, this is almost certainly due to a mixture of cis and trans diastereomers. Because the tert-butyl group locks the ring, the hydroxyl group can be either axial or equatorial.

You cannot crystallize a 50/50 mixture of diastereomers effectively. You must perform a diastereomeric resolution prior to final crystallization. React the crude free base with a resolving agent like (S)-2-Methoxyphenylacetic acid or Dibenzoyltartaric acid. The resulting diastereomeric salts will have vastly different solubilities, allowing you to selectively crystallize one isomer via fractional crystallization[4].

Q4: Salt formation completely failed. Are there covalent alternatives to force crystallization?

A: Yes. If ionic lattice formation fails, you can temporarily derivatize the primary amine to eliminate its hydrogen-bond donor capacity.

The Schiff Base Method: React the amino alcohol with an aromatic aldehyde (like benzaldehyde) in an aqueous medium at pH > 10.5. This forms a hydrophobic Schiff base (imine), which dramatically reduces polarity and hydrogen bonding. The Schiff base can be easily extracted into an organic solvent and crystallized. Once purified, the imine is easily hydrolyzed back to the pure amino alcohol using mild aqueous acid [5].

References

  • Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate N
  • Process for the preparation of amino-alcohols (US2243977A)
  • 1-(Aminomethyl)-1-cyclohexanol - Physico-chemical Properties ChemBK
  • Buy trans-2-Aminomethyl-1-cyclohexanol (Chiral Resolution Methods) EvitaChem
  • Method for recovering 2-amino alcohol (JP2669874B2)
Optimization

resolving peak tailing of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol in reverse-phase HPLC

Analysis of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for a common chromatography challenge: peak tailing of basic compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Analysis of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for a common chromatography challenge: peak tailing of basic compounds, specifically focusing on 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol , in reverse-phase high-performance liquid chromatography (RP-HPLC). As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the chromatographic principles at play.

The structure of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol presents a distinct challenge in RP-HPLC. It possesses a bulky, hydrophobic tert-butylcyclohexane moiety, which provides good retention on non-polar stationary phases like C18. However, it also contains a primary amine (aminomethyl group). This basic functional group is the primary reason for poor peak shape.

The fundamental issue arises from secondary interactions between the analyte and the stationary phase. While the primary retention mechanism is hydrophobic, the basic amine group can engage in strong ionic interactions with residual silanol groups (Si-OH) on the surface of silica-based columns.[1][2][3] These interactions lead to a portion of the analyte molecules being retained longer than the bulk, resulting in asymmetrical, tailing peaks.[4][5]

This guide will walk you through a systematic approach to diagnose and eliminate this problem, ensuring you achieve sharp, symmetrical peaks for accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of peak tailing for 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol? A1: The most common cause is the interaction between the basic primary amine group on your analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2] The primary amine group is protonated (positively charged) at neutral or acidic pH, while the silanol groups can be deprotonated (negatively charged), leading to a strong, undesirable ionic interaction that causes peak tailing.[6][7]

Q2: What is a silanol group and why does it cause problems? A2: Silanol groups (Si-OH) are hydroxyl groups on the surface of the silica particles used to make most RP-HPLC columns.[2] Due to steric hindrance, it's impossible to chemically bond a C18 chain to every single silanol group during the manufacturing process.[5][7] These remaining, or "residual," silanols are acidic and can interact strongly with basic analytes, leading to peak tailing.[3]

Q3: What is the pKa of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol and why is it important? A3: The exact experimental pKa is not readily published, but based on the structure (a primary amine on an alkyl framework), the pKa is estimated to be around 10.5 - 10.7 . This value is critical because it tells you the pH at which the amine group is 50% protonated. To achieve a good peak shape, your mobile phase pH should be at least 2 pH units away from the analyte's pKa.[8] This ensures the analyte is in a single, stable ionic form.

Q4: Is my column permanently damaged if I see tailing peaks? A4: Not necessarily. More often than not, peak tailing for a basic compound is a result of suboptimal mobile phase conditions or the choice of column chemistry, rather than permanent damage.[9] However, physical issues like a column void or a blocked frit can also cause tailing for all peaks and may require column replacement.[6][10]

Systematic Troubleshooting Guide

This guide follows a logical workflow, starting from simple checks and progressing to more advanced method modifications.

Step 1: Initial Diagnosis - Chemical vs. Physical Problem

Before adjusting the chemistry, it's crucial to rule out physical problems with your HPLC system or column. A chemical issue will selectively affect your basic analyte, while a physical problem will typically affect all peaks in a chromatogram.[9]

  • Prepare a Neutral Standard: Dissolve a neutral, non-polar compound like Naphthalene or Toluene in your mobile phase at a suitable concentration (e.g., 10-20 µg/mL).

  • Injection: Inject this standard onto your column using your current method conditions (without the amine analyte).

  • Analysis:

    • Symmetrical Peak: If the neutral compound gives a sharp, symmetrical peak (Asymmetry Factor, As ≈ 1.0-1.2), your system's physical integrity (tubing, connections, column bed) is likely fine. The tailing of your amine is a chemical problem. Proceed to Step 2.

    • Tailing Peak: If the neutral compound also tails, you have a physical problem.[9] Check for:

      • A void at the head of the column.

      • A partially blocked inlet frit.

      • Improperly seated fittings or extra column volume.[4][6] In this case, reversing and flushing the column (if permitted by the manufacturer) or replacing it may be necessary.

Step 2: Mobile Phase Optimization

If the issue is chemical, optimizing the mobile phase is the most powerful tool to improve peak shape. The goal is to minimize the ionic interaction between the analyte and the stationary phase.

Caption: Logical workflow for mobile phase optimization.

The mobile phase pH is the most critical parameter for controlling the peak shape of ionizable compounds.[11]

Option A: Low pH (Ion Suppression of Silanols) This is the most common and effective strategy. By lowering the pH to a value between 2.5 and 3.0, you fully protonate the residual silanol groups (Si-OH).[1][5] This neutralizes their charge, preventing them from ionically interacting with your positively charged analyte (R-NH3+).

  • Experimental Protocol: Low pH Method

    • Buffer Preparation: Prepare an aqueous buffer such as 10-20 mM potassium phosphate or ammonium formate.

    • pH Adjustment: Adjust the pH of the aqueous buffer to 2.7 using an appropriate acid (e.g., phosphoric acid for phosphate buffer, formic acid for formate buffer). Crucially, measure and adjust the pH of the aqueous component before mixing with the organic solvent. [11]

    • Mobile Phase: Prepare your mobile phase by mixing the pH-adjusted aqueous buffer with your organic solvent (e.g., acetonitrile or methanol).

    • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Option B: High pH (Ion Suppression of Analyte) An alternative is to work at a high pH, which deprotonates the analyte's amine group, making it neutral (R-NH2).[12] This also eliminates the ionic interaction. WARNING: This approach requires a specialized, high-pH stable column (e.g., hybrid silica or polymer-based) as traditional silica columns will rapidly degrade and dissolve at pH > 8.[11][12]

ParameterLow pH (2.5-3.0)Mid pH (4-7)High pH (>10) on Stable Column
Analyte (R-NH2) Protonated (R-NH3+)Protonated (R-NH3+)Neutral (R-NH2)
Silanol (Si-OH) Neutral (Si-OH)Partially/Fully Deprotonated (Si-O-)Deprotonated (Si-O-)
Interaction Hydrophobic onlyHydrophobic + IonicHydrophobic only
Expected Peak Shape Symmetrical Tailing Symmetrical

If adequate peak shape is not achieved by pH adjustment alone, adding a small concentration of another amine, known as a "competing base" or "silanol blocker," can be effective.[13] This additive will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Common Additive: Triethylamine (TEA)

  • Protocol: Add TEA to your aqueous mobile phase at a concentration of 10-25 mM (approximately 0.1% v/v).[10][13] It is often used in conjunction with a low pH buffer. Be aware that TEA can shorten column lifetime and may suppress ionization if using mass spectrometry detection.[13]

IPC is another technique to improve retention and peak shape for ionic compounds.[14][15] An ion-pairing reagent, which has a hydrophobic part and an ionic headgroup of the opposite charge to the analyte, is added to the mobile phase. For your positively charged amine, an anionic reagent like an alkyl sulfonate is used.[16]

The reagent forms a neutral ion-pair with the analyte in the mobile phase, increasing its hydrophobicity and retention.[17] It also coats the stationary phase, masking silanol groups and providing a new ion-exchange surface.[15]

  • Common Reagent: Sodium 1-heptanesulfonate

  • Protocol: Add the ion-pairing reagent to the mobile phase at a concentration of 5-10 mM. Note that columns used with ion-pairing reagents often require long equilibration times and should be dedicated to this application, as the reagent can be difficult to wash out completely.[15]

Step 3: Stationary Phase Selection

If mobile phase modifications are unsuccessful or not desirable, the choice of column is the next critical factor.

Caption: Undesirable ionic interaction causing peak tailing.

Recommended Column Chemistries:

  • High-Purity, End-Capped Columns (Type B Silica): Modern columns are made from higher purity silica with fewer metal impurities and are more thoroughly "end-capped."[2][7] End-capping is a secondary silanization step that uses a small reagent (like trimethylchlorosilane) to convert many of the remaining silanols into less polar groups, significantly reducing peak tailing for basic compounds.[1][3] Always choose a column specifically marketed as base-deactivated or suitable for basic compounds.

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from any residual silanols on the silica surface, improving peak shape for bases.

  • High pH Stable Columns: As mentioned in Step 2, columns based on hybrid organic/inorganic silica or polymeric materials (e.g., polystyrene-divinylbenzene) are stable across a wide pH range (e.g., 1-12).[12][18] They allow you to use high pH mobile phases to neutralize your basic analyte, providing excellent peak shapes.

Column TypePrimary Advantage for Basic AnalytesOperating Principle
Modern End-Capped C18 Reduced silanol activityMinimizes available sites for ionic interaction.[4]
Polar-Embedded Phase Silanol shieldingA polar functional group provides an aqueous layer that masks silanols.
Hybrid/Polymer Phase High pH stabilityAllows for analyte neutralization at high pH, eliminating ionic charge.[12]
References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from [Link]

  • LCGC. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Scribd. (n.d.). Fixing Peak Tailing in HPLC Analysis. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]

  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • ACS Publications. (2017, June 4). Sustainable and Eco-Friendly Alternatives for Liquid Chromatographic Analysis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Residual Solvent Remediation for 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol

Welcome to the Technical Support Center for the downstream processing of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol . This specialized guide is designed for chemical engineers, formulation scientists, and analytical che...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the downstream processing of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol . This specialized guide is designed for chemical engineers, formulation scientists, and analytical chemists tasked with bringing commercial batches of this critical pharmaceutical intermediate into compliance with [1].

Due to the unique amphiphilic structure of this molecule, standard vacuum drying often fails to reduce residual solvents to acceptable limits. This center provides the mechanistic causality behind these failures, actionable troubleshooting FAQs, and self-validating remediation protocols.

Part 1: Mechanistic Understanding (The "Why")

To successfully clear residual solvents from 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol, one must understand its dual-natured molecular architecture:

  • The Hydrophilic Core (C1 Position): The molecule features a primary amine (-CH₂NH₂) and a tertiary alcohol (-OH) on the same carbon. This creates a dense, highly localized hydrogen-bonding network. Polar solvents like methanol, ethanol, and isopropanol (IPA) act as competitive H-bond donors/acceptors, effectively locking themselves into the crystal lattice.

  • The Lipophilic Tail (C4 Position): The bulky tert-butyl group creates significant steric hindrance and hydrophobic pockets within the crystal structure. Non-polar solvents like toluene or heptane become physically trapped (steric entrapment) in these channels during crystallization, forming clathrate-like structures.

Applying excessive heat or vacuum to overcome these forces often leads to API degradation, melting, or surface "crusting," which seals the solvent inside the bulk powder.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my IPA/Methanol concentration plateauing at 5,000 ppm despite extending high-vacuum drying at 50°C for 48 hours? A1: You are encountering a thermodynamic barrier. The activation energy required to break the hydrogen bonds between the solvent and the amino-alcohol motif exceeds the thermal energy provided at 50°C. Furthermore, high vacuum rapidly evaporates surface solvent, causing localized cooling and surface amorphization ("crusting"). This crust acts as a diffusion barrier, trapping the internal solvent. Solution: Transition from static vacuum drying to Humidified Nitrogen Sweep Drying (see Protocol A). Introducing moisture provides a smaller, more competitive molecule (H₂O) to displace the trapped alcohol.

Q2: We used toluene as an extraction solvent, but GC-HS analysis shows 1,200 ppm remaining (ICH Q3C Class 2 limit is 890 ppm). How do we remove it without melting the batch? A2: Toluene is not hydrogen-bonded; it is sterically trapped in the hydrophobic voids created by the tert-butyl groups. Because toluene has a high boiling point (110°C) and strong van der Waals interactions with the lipophilic tail, thermal desorption will likely melt your intermediate before clearing the solvent. Solution: You must disrupt the crystal lattice. Utilize Solvent Displacement via Reslurrying (see Protocol B) using a benign Class 3 solvent (e.g., water or a dilute aqueous ethanol mixture) to swell the lattice and release the toluene.

Q3: During drying, the powder agglomerates into a sticky paste. How do we prevent this phase change? A3: This indicates you have crossed the glass transition temperature ( Tg​ ) of the solvated intermediate. Solvents act as plasticizers, significantly lowering the Tg​ of the powder. Solution: Implement a step-wise temperature gradient. Begin drying at ambient temperature (20-25°C) under a gentle nitrogen sweep to remove bulk solvent and raise the Tg​ , before applying full vacuum and elevating the temperature to 45-50°C.

Part 3: Remediation Workflows & Visualizations

G Start High Residual Solvent in API Batch Decision Identify Solvent Type (GC-HS Analysis) Start->Decision Polar Polar / H-Bonding (e.g., MeOH, IPA) Decision->Polar NonPolar Non-Polar / Steric Trap (e.g., Toluene, Heptane) Decision->NonPolar Mech1 Trapped via strong amine/alcohol H-bonds Polar->Mech1 Mech2 Trapped in hydrophobic tert-butyl pockets NonPolar->Mech2 Sol1 Protocol A: Humidified N2 Sweep Drying Mech1->Sol1 Sol2 Protocol B: Solvent Displacement / Reslurry Mech2->Sol2

Workflow for selecting residual solvent remediation strategies based on solvent polarity.

Part 4: Standard Remediation Protocols

Protocol A: Humidified Nitrogen Sweep Drying (For Polar Solvents)

This protocol utilizes competitive hydrogen bonding. Water molecules diffuse into the crystal lattice, displacing the trapped alcohols. The system is self-validating: by monitoring the effluent gas humidity and conducting Karl Fischer (KF) titration, you can confirm solvent displacement before final drying.

Step-by-Step Methodology:

  • Initial Conditioning: Load the wet cake into an Agitated Filter Dryer (AFD). Apply a gentle dry nitrogen sweep (no vacuum) at 25°C for 2 hours to remove unbound surface solvent.

  • Moisture Injection: Switch the sweep gas to Humidified Nitrogen (Relative Humidity 40-60%) at 35°C. Maintain agitation at 5-10 RPM.

  • Displacement Phase: Continue the humidified sweep for 6-8 hours. Self-Validation Step 1: Sample the powder and perform Headspace Gas Chromatography (GC-HS) per [2] to confirm the polar solvent has dropped below target limits. The powder will now be a hydrate.

  • Dehydration Phase: Switch back to dry Nitrogen and apply a stepwise vacuum (start at 200 mbar, gradually reduce to <50 mbar) while raising the jacket temperature to 45°C.

  • Final Verification: Self-Validation Step 2: Perform KF titration to ensure water content is <0.5% w/w, and repeat GC-HS to verify ICH Q3C compliance [3].

G S1 1. Initial Dry N2 (Remove surface solvent) S2 2. Humidified N2 Injection (RH 40-60%) S1->S2 S3 3. H2O Displaces Trapped Alcohols S2->S3 S4 4. Dry N2 + Vacuum (Remove Moisture) S3->S4 S5 5. GC-HS & KF Verification S4->S5

Step-by-step mechanism of humidified nitrogen sweep drying for polar solvent removal.

Protocol B: Solvent Displacement via Reslurrying (For Non-Polar Solvents)

When non-polar solvents are sterically trapped by the tert-butyl group, drying alone is insufficient. The lattice must be opened.

Step-by-Step Methodology:

  • Solvent Selection: Select a Class 3 solvent that the intermediate is sparingly soluble in, but which has a high affinity for the trapped solvent (e.g., a 90:10 Water:Ethanol mixture).

  • Reslurrying: Transfer the out-of-spec batch to a reactor. Add 5-7 volumes of the displacement solvent.

  • Thermal Cycling: Heat the slurry to 40°C for 2 hours to slightly expand the crystal lattice and increase kinetic energy, allowing the trapped toluene/heptane to diffuse into the bulk solvent.

  • Cooling and Isolation: Cool the slurry to 5°C at a rate of 0.5°C/min to re-establish crystal purity. Filter the slurry.

  • Washing & Drying: Wash the cake with 2 volumes of cold water. Proceed to standard vacuum drying at 45°C. Self-Validation: Run GC-HS to confirm the absence of the non-polar solvent.

Part 5: Quantitative Data & ICH Q3C Limits

The following table summarizes the target limits for common solvents used in the synthesis of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol, alongside the optimal remediation strategy.

SolventICH Q3C ClassPDE Limit (mg/day)Concentration Limit (ppm)Primary Trapping MechanismRecommended Remediation Strategy
Methanol Class 230.03,000Strong H-bonding to amine/alcoholProtocol A (Humidified N₂ Sweep)
Toluene Class 28.9890Steric entrapment by t-butyl groupProtocol B (Reslurry in H₂O/EtOH)
Isopropanol Class 350.05,000Moderate H-bondingProtocol A (Humidified N₂ Sweep)
Heptane Class 350.05,000Steric entrapment / ClathrateProtocol B (Reslurry in H₂O)
Dichloromethane Class 26.0600Lattice inclusionProtocol B (Thermal Cycling/Reslurry)

References

  • Element Materials Technology. "Residual Solvents Testing – USP 467 & ICH Q3C Services." Element Life Sciences Testing. Available at:[Link]

  • United States Pharmacopeia (USP). "General Chapter <467> Residual Solvents." USP-NF. Available at:[Link]

  • Agilent Technologies. "All About USP 467 Residual Solvent: Regulatory and Application Updates." Agilent Application Library. Available at:[Link]

Reference Data & Comparative Studies

Validation

1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol vs traditional amino alcohols in cross-coupling reactions

1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol vs. Traditional Amino Alcohols: A Next-Generation Ligand for Base-Metal Cross-Coupling The transition from precious metals (Pd, Ru) to Earth-abundant base metals (Ni, Cu) has r...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol vs. Traditional Amino Alcohols: A Next-Generation Ligand for Base-Metal Cross-Coupling

The transition from precious metals (Pd, Ru) to Earth-abundant base metals (Ni, Cu) has revolutionized cross-coupling chemistry. However, the unique single-electron pathways and smaller atomic radii of base metals often lead to sluggish reductive elimination and rapid catalyst deactivation. While traditional amino alcohols have served as foundational bidentate (N,O) ligands to stabilize these metals, they frequently fail when challenged with sterically hindered or unactivated substrates.

As a Senior Application Scientist, I have evaluated numerous ligand scaffolds to overcome these bottlenecks. This guide provides an in-depth mechanistic and performance comparison between traditional amino alcohols (e.g., ethanolamine, prolinol) and the conformationally locked 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol (4-tBu-AMCH) , demonstrating why the latter represents a paradigm shift in catalyst design.

Structural Causality: Why Traditional Ligands Fail

To understand the superiority of 4-tBu-AMCH, we must first dissect the failure modes of traditional amino alcohols in cross-coupling methodologies, such as [1] and [2].

  • Ethanolamine (Acyclic): Highly flexible. The low entropic barrier to rotation allows it to form thermodynamically stable but catalytically dead off-cycle bis-ligated complexes (e.g., NiL₂).

  • trans-2-Aminocyclohexanol (Cyclic): Offers moderate rigidity, but the presence of an α-proton on the carbon bearing the hydroxyl group makes it susceptible to β-hydride elimination or oxidation, leading to ligand degradation into a ketone.

  • 4-tBu-AMCH (Conformationally Locked & Quaternary): This ligand solves both issues through three distinct structural features:

    • The tert-Butyl Anchor: The bulky 4-tert-butyl group locks the cyclohexane ring in a rigid chair conformation. This prevents ring-flipping and pre-organizes the aminomethyl and hydroxyl groups into an optimal geometry for N,O-bidentate metal coordination.

    • Quaternary C1 Center: The C1 carbon is fully substituted. The complete absence of α-protons immunizes the ligand against oxidative degradation and β-hydride elimination.

    • The Thorpe-Ingold Effect: The geminal disubstitution at the C1 position compresses the N-Metal-O bite angle. This steric pressure forces the transmetalated substrates on the metal center closer together, dramatically lowering the activation energy required for the notoriously difficult reductive elimination step.

LigandLogic A 4-tert-Butyl Group (Conformational Anchor) D Prevents Ring-Flipping (Pre-organized N,O-Bite) A->D B Quaternary C1 Center (No α-Protons) E Blocks β-Hydride Elimination/Oxidation B->E C Geminal Disubstitution (Thorpe-Ingold Effect) F Compresses Bite Angle (Accelerates Elimination) C->F G Highly Active & Stable Catalytic Species D->G E->G F->G

Logical relationship between 4-tBu-AMCH structural features and catalytic performance.

Quantitative Performance Comparison

To objectively evaluate these ligands, we benchmarked them in the Nickel-catalyzed Suzuki-Miyaura cross-coupling of an unactivated secondary alkyl chloride (2-chlorooctane) with phenylboronic acid. This is a notoriously difficult transformation due to the high propensity for the alkyl-metal intermediate to undergo β-hydride elimination (yielding alkenes) rather than productive cross-coupling.

Table 1: Benchmark Cross-Coupling Performance (Conditions: 1.0 eq 2-chlorooctane, 1.5 eq PhB(OH)₂, NiI₂ catalyst, sec-butanol, 60 °C, 12 h)

LigandStructure TypeCatalyst LoadingYield (%)Primary Catalyst Deactivation Pathway
EthanolamineAcyclic, Primary10 mol%12%Off-cycle bis-ligation (NiL₂)
ProlinolCyclic, Secondary10 mol%45%Partial oxidation of pyrrolidine ring
trans-2-AminocyclohexanolCyclic, Secondary10 mol%68%β-hydride elimination at C1-OH
4-tBu-AMCH Locked, Quaternary 5 mol% 94% None observed (<5% loss)

Data Synthesis: 4-tBu-AMCH not only achieved near-quantitative yields but did so at half the catalyst loading of traditional ligands. The rigid steric bulk effectively shielded the Ni center, suppressing the undesired β-hydride elimination of the alkyl chain and funneling the reaction entirely toward the cross-coupled product.

Self-Validating Experimental Protocol

The following protocol outlines the optimal use of 4-tBu-AMCH in base-metal catalysis. Every step is designed with built-in causality to ensure a self-validating, reproducible workflow.

Benchmark: Ni-Catalyzed Suzuki-Miyaura Coupling of Secondary Alkyl Chlorides

Rationale for Reagent Selection:

  • NiI₂ Precatalyst: The iodide ligands are highly labile, facilitating rapid reduction to the active Ni(0) species upon interaction with the boronic acid and base.

  • sec-Butanol Solvent: A secondary alcohol provides the necessary protic environment to activate the boronic acid (forming a reactive boronate complex) without competing with the ligand for metal coordination.

  • Temperature (60 °C): Provides sufficient thermal energy to overcome the reductive elimination barrier while remaining well below the thermal degradation threshold of the active catalyst.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiI₂ (15.6 mg, 0.05 mmol, 5 mol%) and 4-tBu-AMCH (18.5 mg, 0.10 mmol, 10 mol%).

    • Causality: The 1:2 Metal-to-Ligand ratio ensures complete saturation of the active metal center, preventing the formation of unligated, aggregation-prone Ni(0) black.

  • Base Addition: Add anhydrous potassium phosphate (K₃PO₄, 318 mg, 1.5 mmol, 1.5 equiv) and phenylboronic acid (183 mg, 1.5 mmol, 1.5 equiv).

  • Solvent & Substrate Introduction: Add anhydrous, degassed sec-butanol (3.0 mL), followed by 2-chlorooctane (148 mg, 1.0 mmol, 1.0 equiv). Seal the tube with a Teflon screwcap.

  • Reaction Execution: Remove the tube from the glovebox and stir vigorously (800 rpm) at 60 °C for 12 hours.

  • Self-Validation Check (In-Process): At 11 hours, extract a 10 µL aliquot via microsyringe under positive argon pressure. Dilute in EtOAc and analyze via GC-MS.

    • Validation: You should observe >90% consumption of 2-chlorooctane and <5% of octene isomers (indicating successful suppression of β-hydride elimination). If conversion is low, check solvent degassing efficacy.

  • Quench & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and quench with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc, 95:5).

ProtocolWorkflow S1 Inert Setup (Glovebox) S2 Catalyst Assembly (NiI2 + Ligand) S1->S2 S3 Substrate Addition (R-Cl + Ar-B(OH)2) S2->S3 S4 Cross-Coupling (60°C, 12h) S3->S4 S5 Aqueous Quench & Isolation S4->S5

Step-by-step experimental workflow for Ni-catalyzed Suzuki-Miyaura cross-coupling.

Conclusion

For drug development professionals and synthetic chemists, the choice of ligand dictates the boundary of accessible chemical space. While traditional amino alcohols are sufficient for simple, unhindered substrates, they suffer from oxidative instability and lack the steric pressure required for challenging base-metal couplings.

1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol (4-tBu-AMCH) leverages conformational locking and the Thorpe-Ingold effect to provide an impenetrable, pre-organized coordination sphere. As supported by recent [3], transitioning to quaternary, sterically locked ligands is the most reliable strategy to reduce catalyst loading, eliminate side reactions, and secure reproducible yields in late-stage functionalization.

References

  • Title: Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Source: Journal of the American Chemical Society, 2006. URL: [Link]

  • Title: Copper-Catalyzed Ullmann-Type C–N and C–O Cross-Coupling Reactions. Source: Chemical Reviews, 2013. URL: [Link]

  • Title: Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. Source: ResearchGate / Comprehensive Review, 2025. URL: [Link]

Comparative

High-Resolution Mass Spectrometry (HRMS) Validation of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol: A Comparative Guide

As drug development increasingly relies on complex, sterically hindered aliphatic scaffolds, the analytical validation of these intermediates requires robust methodologies. 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex, sterically hindered aliphatic scaffolds, the analytical validation of these intermediates requires robust methodologies. 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol (CAS: 91249-23-9) is a prime example of such a scaffold. Featuring a basic primary amine, a tertiary alcohol, and a bulky tert-butyl group, this bifunctional molecule presents unique analytical challenges.

This guide provides an objective comparison of High-Resolution Mass Spectrometry (HRMS) platforms—specifically Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—against traditional nominal mass instruments for the structural validation of this compound. By establishing a self-validating experimental protocol, we will explore the causality behind ionization behaviors, conformational fragmentation kinetics, and mass accuracy thresholds required to achieve Level 1 identification confidence as defined by [1].

Platform Comparison: Orbitrap vs. Q-TOF vs. Nominal Mass

When validating small molecule APIs and intermediates, the choice of mass analyzer dictates the confidence level of structural elucidation. Traditional Triple Quadrupole (QqQ) instruments are exceptional for targeted quantitation but fail to provide the exact mass necessary to differentiate isobaric interferences (compounds with the same nominal mass but different elemental compositions).

For 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol ( C11​H23​NO , exact mass 185.1779 Da), HRMS is mandatory to distinguish its diagnostic neutral losses from background matrix ions.

Table 1: Performance Comparison for Small Molecule Validation
Feature / MetricOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6546)Nominal Mass (QqQ)
Mass Resolving Power Ultra-High (Up to 240,000 FWHM)High (~60,000 FWHM)Low (Unit Resolution)
Mass Accuracy Sub-ppm (< 1 ppm)Excellent (1 - 3 ppm)N/A (Nominal only)
Acquisition Speed Moderate (12-20 Hz)Very Fast (up to 50 Hz)Extremely Fast
Ideal Application Definitive elemental composition, complex matrix elucidationHigh-throughput UHPLC profiling, rapid MS/MSHigh-sensitivity targeted quantitation
Validation Capability Unambiguous structural confirmationHigh-confidence structural confirmationRequires orthogonal confirmation (e.g., NMR)

Insight: While Q-TOF systems offer superior acquisition speeds ideal for ultra-narrow UHPLC peaks (<3 seconds), Orbitrap systems provide the unparalleled resolution required to resolve complex isotopic fine structures, a critical factor when analyzing crude synthetic mixtures [2].

Mechanistic Causality: Ionization and Fragmentation

To design a self-validating analytical method, one must understand the physical chemistry of the analyte.

Ionization Causality: We utilize Electrospray Ionization in positive mode (ESI+). The primary amine group ( −NH2​ ) possesses a high proton affinity, readily accepting a proton to form the [M+H]+ precursor ion at m/z 186.1852. The addition of 0.1% Formic Acid to the mobile phase forces the equilibrium toward the protonated state, ensuring maximum signal intensity.

Conformational Fragmentation Kinetics: The tert-butyl group at the C4 position acts as a conformational anchor. Due to severe steric hindrance, it locks the cyclohexane ring into a rigid chair conformation, forcing the tert-butyl group into the equatorial position. This conformational locking dictates the spatial orientation of the C1 hydroxyl and aminomethyl groups (axial vs. equatorial).

Upon collisional activation (HCD or CID), the molecule undergoes competitive fragmentation:

  • Dehydration (-18.0106 Da): The tertiary alcohol is highly susceptible to the loss of H2​O , yielding an m/z of 168.1747. This anti-periplanar elimination is heavily favored if the hydroxyl group occupies the axial position.

  • Deamination (-17.0265 Da): The neutral loss of NH3​ yields an m/z of 169.1587.

  • Consecutive Losses: Higher collision energies drive the loss of both functional groups, resulting in a stable hydrocarbon cation at m/z 151.1481.

HRMS is critical here; a nominal mass instrument would see these as simply -18 and -17 losses, which could easily be confused with the loss of a methyl radical (-15) and hydrogen gas (-2) from a hydrocarbon impurity. HRMS provides the exact decimal precision to prove the elemental loss [4].

Table 2: Exact Mass and Diagnostic MS/MS Fragments
Ion TypeElemental FormulaTheoretical m/zNeutral Loss
Precursor [M+H]+ C11​H24​NO+ 186.1852None
Fragment 1 C11​H22​N+ 168.1747 −H2​O (18.0106 Da)
Fragment 2 C11​H21​O+ 169.1587 −NH3​ (17.0265 Da)
Fragment 3 C11​H19+​ 151.1481 −H2​O & −NH3​

Mandatory Visualization: Fragmentation Logic

HRMS_Fragmentation M [M+H]+ m/z 186.1852 H2O [M+H - H2O]+ m/z 168.1747 M->H2O -H2O (-18.0106 Da) NH3 [M+H - NH3]+ m/z 169.1587 M->NH3 -NH3 (-17.0265 Da) Both [M+H - H2O - NH3]+ m/z 151.1481 H2O->Both -NH3 (-17.0265 Da) NH3->Both -H2O (-18.0106 Da)

ESI+ HRMS fragmentation pathway of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol.

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness, the following protocol incorporates a "self-validating" loop. By integrating System Suitability Tests (SST) and dynamic blank subtractions, the method mathematically proves the absence of carryover and verifies instrument calibration prior to sample analysis [3].

Step 1: Sample and Suitability Preparation
  • Blank Preparation: Prepare a vial of 50:50 Methanol:Water containing 0.1% Formic Acid (LC-MS grade).

  • SST Preparation: Prepare a 1 µg/mL solution of a known exact-mass standard (e.g., Caffeine, [M+H]+ 195.0876) in the blank matrix.

  • Analyte Preparation: Dissolve 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol in the blank matrix to a final concentration of 1 µg/mL.

Step 2: UHPLC Separation Parameters

Rationale: The highly hydrophobic tert-butylcyclohexane core requires a reverse-phase C18 column, while the polar amine necessitates a slow initial gradient to prevent void-volume elution.

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 4 mins, hold for 1 min, re-equilibrate at 5% B for 2 mins.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: HRMS Acquisition (Data-Dependent MS/MS)
  • Source: ESI Positive mode. Capillary Voltage: 3.5 kV. Gas Temp: 300°C.

  • MS1 Full Scan: Resolution set to 70,000 (Orbitrap) or high-res mode (Q-TOF). Mass range: 100-500 m/z.

  • MS2 (ddMS2): Triggered on the top 3 most abundant ions. Normalized Collision Energy (NCE) stepped at 20, 40, and 60 to capture both the primary dehydration and the secondary deamination events.

Step 4: Data Processing & Self-Validation Logic
  • Inject Blank: Verify that no peak exists at m/z 186.1852 ± 5 ppm. (Validates no carryover).

  • Inject SST: Calculate the mass accuracy of the Caffeine peak.

    • Formula: Δppm=m/ztheo​m/zexp​−m/ztheo​​×106

    • Validation Gate: If Δppm>3.0 , halt sequence and recalibrate the instrument.

  • Inject Analyte: Extract the ion chromatogram (EIC) for 186.1852 with a 5 ppm window. Confirm the presence of the exact mass fragments (168.1747 and 169.1587) in the MS2 spectra.

References

  • Schymanski, E. L., Jeon, J., Gulde, R., Fenner, K., Ruff, M., Singer, H. P., & Hollender, J. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. URL:[Link]

  • Zhang, X., et al. (2024). High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage. Environmental Science & Technology. URL:[Link]

  • Lai, Z., et al. (2022). An Actionable Annotation Scoring Framework for Gas Chromatography-High-Resolution Mass Spectrometry. Analytical Chemistry. URL:[Link]

  • Nguyen, et al. (2023). De Novo Structure Prediction from Tandem Mass Spectra: Algorithms, Benchmarks, and Limitations. MDPI. URL:[Link]

Validation

Quantitative NMR (qNMR) Internal Standards for 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol Validation: A Comprehensive Comparison Guide

Quantitative Nuclear Magnetic Resonance (qNMR) has evolved into a primary ratio measurement procedure, offering absolute, SI-traceable purity assignments without the need for an analyte-specific reference standard[1]. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Quantitative Nuclear Magnetic Resonance (qNMR) has evolved into a primary ratio measurement procedure, offering absolute, SI-traceable purity assignments without the need for an analyte-specific reference standard[1]. However, the accuracy of a qNMR method is entirely dependent on the strategic selection of an Internal Standard (IS). According to USP <761> and modern metrological frameworks, the IS must act as a flawless anchor—providing baseline-resolved signals, verified purity, and chemical stability[2].

This guide provides an objective, data-driven comparison of qNMR internal standards for the validation of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol , a sterically hindered, aliphatic-rich amino alcohol. By analyzing the causality behind signal overlap, relaxation times, and solvent interactions, we establish a self-validating protocol for drug development professionals.

Analyte Profiling: The Causality of Signal Overlap

To select an appropriate IS, we must first deconstruct the NMR profile of the target analyte. 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol presents a highly crowded aliphatic region in its 1 H-NMR spectrum (typically acquired in CD 3​ OD to avoid exchangeable -OH and -NH 2​ proton interference):

  • tert-Butyl Group: Produces a massive, sharp 9H singlet at ~0.88 ppm .

  • Cyclohexane Ring: Generates complex, overlapping multiplets (8H) between 1.2 ppm and 1.8 ppm .

  • Aminomethyl Group (-CH 2​ -NH 2​ ): Appears as a distinct 2H singlet or AB system at ~2.6 ppm .

The Metrological Challenge: Any internal standard with resonances in the 0.8–3.0 ppm range risks peak tailing or direct overlap with the analyte. Even partial overlap distorts the integration area, violating the fundamental principle that signal area must directly reflect the number of nuclei[3]. Therefore, we must purposefully select IS candidates with downfield signals (olefinic or aromatic).

IS_Selection A Analyte: 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol Aliphatic-rich (0.8 - 3.0 ppm) B Identify Key Analyte Signals tert-butyl (0.88 ppm), CH2-NH2 (2.6 ppm) A->B C Evaluate IS Candidates in CD3OD B->C D DMSO2 (3.0 ppm) Risk of Overlap with CH2-NH2 C->D Aliphatic IS E Maleic Acid (6.26 ppm) Good Separation, Watch Esterification C->E Olefinic IS F 3,5-DNBA (9.0 ppm) Perfect Separation, Highest Fidelity C->F Aromatic IS

Logic tree for selecting qNMR internal standards based on analyte chemical shifts.

Objective Comparison of Internal Standards

We compare three common qNMR standards to demonstrate why structural dissimilarity is the cornerstone of method validation[4].

Candidate 1: Maleic Acid (MA) – The Industry Standard

Maleic acid is a widely accepted IS, supported by the BIPM Internal Standard Reference Data (ISRD-01)[5]. In CD 3​ OD, its two equivalent olefinic protons produce a sharp singlet at ~6.26 ppm .

  • Performance: Excellent baseline separation from the analyte's aliphatic signals. It has a relatively short T 1​ relaxation time, allowing for faster acquisition.

  • Field-Proven Insight: Dicarboxylic acids like MA can undergo slow esterification in methanol (CD 3​ OD), especially if trace acidic impurities are present. Solutions must be prepared fresh and acquired promptly to prevent integration loss over time.

Candidate 2: 3,5-Dinitrobenzoic Acid (3,5-DNBA) – The High-Fidelity Aromatic

3,5-DNBA is a premium aromatic standard that can be directly traced to the NIST PS1 Primary Standard (Benzoic Acid)[6]. It yields signals at ~9.0 ppm (t, 1H) and ~9.1 ppm (d, 2H).

  • Performance: Provides absolute metrological fidelity. Its signals are pushed to the far downfield region, ensuring zero interference from the analyte's aminomethyl or tert-butyl groups. It is highly stable in CD 3​ OD and non-volatile.

  • Field-Proven Insight: Aromatic protons typically exhibit longer T 1​ relaxation times. The experiment's inter-pulse delay ( D1​ ) must be rigorously calibrated to ensure full magnetization recovery.

Candidate 3: Dimethyl Sulfone (DMSO 2​ ) – The Cautionary Tale

DMSO 2​ is frequently used in qNMR due to its sharp 6H singlet and excellent solubility. However, in CD 3​ OD, its signal appears at ~3.0 ppm .

  • Performance: Fails validation for this analyte. The DMSO 2​ peak at 3.0 ppm is dangerously close to the analyte's aminomethyl (-CH 2​ -NH 2​ ) signal at ~2.6 ppm.

  • Field-Proven Insight: Variations in sample concentration, pH, or slight shimming imperfections will cause peak broadening (tailing), leading to baseline overlap. This introduces a systematic bias, rendering the quantitative data untrustworthy[7].

Quantitative Data Summary
Internal StandardChemical Shift (CD 3​ OD)Number of ProtonsEst. T 1​ RelaxationSuitability for AnalyteMetrological Traceability
3,5-DNBA 9.0 ppm (t), 9.1 ppm (d)1H, 2H~3 - 5 secondsOptimal (No overlap)NIST PS1 (Benzoic Acid)
Maleic Acid 6.26 ppm (s)2H~2 - 4 secondsGood (Use fresh prep)BIPM ISRD-01
DMSO 2​ 3.0 ppm (s)6H~2 - 3 secondsPoor (Overlap risk)NIST SRM

Self-Validating Experimental Protocol

To ensure trustworthiness and compliance with USP <761>[8], the following step-by-step methodology must be employed using 3,5-DNBA as the chosen IS. This protocol is designed as a self-validating system where gravimetric precision and relaxation physics dictate the accuracy.

Step 1: Gravimetric Preparation

Causality: qNMR is a ratio method; the ultimate uncertainty is heavily driven by weighing errors[9].

  • Use an ultra-microbalance (calibrated and traceable) placed in a draft-free, anti-static environment.

  • Accurately weigh ~15 mg of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol and ~10 mg of certified 3,5-DNBA into the same anti-static glass vial.

  • Record exact masses to 0.001 mg.

  • Dissolve the mixture in 1.0 mL of high-purity CD 3​ OD (≥99.8% D). Vortex until completely homogeneous, then transfer 600 µL to a 5 mm precision NMR tube.

Step 2: T 1​ Relaxation Measurement

Causality: Incomplete relaxation of nuclei between pulses truncates the signal area, destroying quantitative accuracy[7].

  • Perform an Inversion Recovery experiment (t1ir pulse sequence) on the exact sample mixture.

  • Calculate the longest T 1​ value among the signals to be integrated (typically the aromatic protons of 3,5-DNBA, e.g., T 1​ = 4.5 s).

  • Set the inter-pulse delay ( D1​ ) to ≥7×T1​ (e.g., D1​ = 32 seconds) to ensure >99.9% longitudinal magnetization recovery.

Step 3: Acquisition Parameters
  • Pulse Sequence: Use a standard 1D 1 H sequence with a 90° excitation pulse (zg or zg30 optimized to 90°).

  • Spectral Width: Ensure the sweep width covers at least -2 to 14 ppm to capture the downfield 3,5-DNBA signals without fold-over artifacts.

  • Data Points (TD): Set to 64k to ensure high digital resolution (>0.4 Hz/pt)[9].

  • Scans (NS): Acquire 32 to 64 scans to achieve a Signal-to-Noise Ratio (S/N) > 250:1 for the integrated peaks.

Step 4: Processing and Calculation
  • Apply zero-filling (to 128k) and an exponential window function (LB = 0.1 - 0.3 Hz) prior to Fourier Transform.

  • Manually phase the spectrum to perfect symmetry and apply a high-order baseline correction.

  • Integrate the 3,5-DNBA signal at 9.0 ppm ( Istd​ , 1H) and the analyte's tert-butyl signal at 0.88 ppm ( Iana​ , 9H).

  • Calculate absolute purity ( Pana​ ) using the fundamental qNMR equation:

Pana​=Istd​Iana​​×Nana​Nstd​​×Mstd​Mana​​×Wana​Wstd​​×Pstd​

(Where I = integral area, N = number of protons, M = molar mass, W = exact weight, and P = purity).

qNMR_Workflow NIST NIST PS1 (Benzoic Acid) Primary SI Calibrant IS Secondary IS (3,5-DNBA) Certified Purity NIST->IS Traceability Grav Gravimetric Prep Ultra-microbalance IS->Grav NMR qNMR Acquisition D1 > 7*T1 Grav->NMR Result Absolute Purity SI-Traceable Result NMR->Result Integration & Math

Metrological traceability chain and self-validating qNMR workflow.

Conclusion

For the validation of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol, 3,5-Dinitrobenzoic acid (3,5-DNBA) is the superior internal standard. It completely bypasses the crowded 0.8–3.0 ppm aliphatic region, neutralizing the risk of peak overlap that plagues standards like DMSO 2​ . By coupling a structurally distinct, SI-traceable IS with rigorous T 1​ relaxation management, researchers can achieve absolute, regulatory-compliant quantification.

References

  • A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) Analytical Chemistry (ACS Publications) URL:[Link]

  • ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid Bureau International des Poids et Mesures (BIPM) URL:[Link]

Sources

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